(3-(Bromomethyl)phenoxy)triisopropylsilane
Description
Properties
IUPAC Name |
[3-(bromomethyl)phenoxy]-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWYVHXSCIFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (3-(Bromomethyl)phenoxy)triisopropylsilane
A Strategic Building Block for Modular Drug Discovery
Executive Summary
Chemical Name: (3-(Bromomethyl)phenoxy)triisopropylsilane Common Aliases: 3-(Triisopropylsilyloxy)benzyl bromide; TIPS-protected 3-hydroxybenzyl bromide Role: Bifunctional Electrophilic Linker
In the architecture of modern drug discovery, (3-(Bromomethyl)phenoxy)triisopropylsilane serves as a critical "masked" phenolic building block. It allows medicinal chemists to introduce a meta-hydroxybenzyl moiety into a molecular scaffold while maintaining orthogonality through the robust triisopropylsilyl (TIPS) protecting group. This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) and the synthesis of proteolysis targeting chimeras (PROTACs).
Chemical Identity & Structural Analysis[1][2]
This compound features a benzene ring substituted at the meta (1,3) positions, creating a geometric separation that is often exploited to probe binding pockets where para or ortho substitution would cause steric clash.
| Property | Data |
| Systematic Name | [3-(Bromomethyl)phenoxy]tris(propan-2-yl)silane |
| Molecular Formula | |
| Molecular Weight | 343.38 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Et2O, Toluene; Insoluble in water |
| Stability | Moisture sensitive (benzyl bromide moiety); TIPS group is stable to base/nucleophiles |
Structural Components[1][4][5][6][7][8][9][10][11][12]
-
Benzyl Bromide (
): A highly reactive electrophile susceptible to displacement by amines, thiols, and alkoxides. -
TIPS Ether (
): A bulky silyl protecting group. Unlike TMS or TBDMS, the TIPS group is significantly more stable toward basic hydrolysis and nucleophilic attack, ensuring the phenol remains masked during harsh coupling reactions.
Synthetic Pathways (Protocol Design)
The synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane is best approached via a convergent route starting from commercially available 3-hydroxybenzaldehyde or 3-hydroxybenzyl alcohol . The aldehyde route is preferred for large-scale preparation to avoid bis-silylation issues common with the diol.
Validated Route: Aldehyde Reduction Sequence
Step 1: Silyl Protection
Reagents: 3-Hydroxybenzaldehyde, TIPS-Cl, Imidazole, DMF. Mechanism: Nucleophilic attack of the phenoxide on the silicon center. Protocol:
-
Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0°C under
. -
Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv) dropwise.
-
Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with
, wash with brine, dry over .
Step 2: Carbonyl Reduction
Reagents: Sodium Borohydride (
-
Dissolve crude TIPS-aldehyde in MeOH/THF (1:1).
-
Add
(1.5 equiv) at 0°C. Stir for 30 min. -
Quench with sat.
. Extract and concentrate to yield 3-(triisopropylsilyloxy)benzyl alcohol .
Step 3: Bromination (Appel Reaction)
Reagents:
-
Dissolve alcohol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM at 0°C. -
Add
(1.2 equiv) portion-wise. -
Stir at 0°C -> RT for 2 hours.
-
Purification: Filter through a silica plug (elute with Hexanes/EtOAc 95:5) to remove phosphine oxide.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from 3-hydroxybenzaldehyde ensuring orthogonality of the phenol group.
Reactivity Profile & Applications
Mechanism of Action
The utility of this compound lies in its orthogonal reactivity .
-
Alkylation Phase: The benzyl bromide reacts with nucleophiles (Nu-) via an
mechanism. The bulky TIPS group prevents the phenolic oxygen from interfering or competing as a nucleophile. -
Deprotection Phase: Once the scaffold is assembled, the TIPS group is cleaved using a fluoride source (TBAF or CsF), revealing the free phenol for hydrogen bonding interactions or further derivatization.
Application Logic: Drug Discovery
-
Fragment Linking: Used to attach a "phenol tail" to a core scaffold (e.g., kinase inhibitors where the phenol interacts with the hinge region or solvent front).
-
PROTAC Linkers: The meta-substitution pattern provides a unique vector for linker attachment, affecting the tertiary complex geometry between the E3 ligase and the target protein.
Visualization: Application Logic
Figure 2: Strategic use of the TIPS-bromide linker to introduce a masked phenol into a drug scaffold.
Experimental Handling & Safety
Stability & Storage
-
Moisture Sensitivity: Benzyl bromides hydrolyze slowly in moist air to form benzyl alcohols and HBr. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator. All operations must be performed in a functioning fume hood.
Standard Operating Procedure (Coupling)
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMF.
-
Base: Use mild bases like
or (2-3 equiv) to scavenge HBr. Avoid strong hydroxides which might hydrolyze the bromide. -
Reaction: Add the nucleophile (1.0 equiv) and base. Add the TIPS-benzyl bromide (1.1 equiv) dropwise. Heat to 60°C if necessary.
-
Monitoring: Reaction is usually complete within 2–6 hours.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on TIPS stability and deprotection conditions).
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Function". The Journal of Organic Chemistry, 45(23), 4797-4798. Link
-
Sigma-Aldrich. "Product Specification: 3-Hydroxybenzyl alcohol". (Precursor sourcing).[1][2][3] Link
Sources
The Strategic Utility of (3-(Bromomethyl)phenoxy)triisopropylsilane: A Technical Guide for Advanced Organic Synthesis
Abstract
In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. This guide provides an in-depth technical overview of (3-(Bromomethyl)phenoxy)triisopropylsilane, a bifunctional reagent that marries the robust protection of a phenolic hydroxyl group with the reactive potential of a benzyl bromide. The triisopropylsilyl (TIPS) ether offers exceptional stability across a wide range of reaction conditions, while the bromomethyl group serves as a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond formation. This document will detail the synthesis, physicochemical properties, reactivity, and applications of this valuable synthetic intermediate, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage its unique properties.
Introduction: The Rationale for Bifunctional Reagents in Complex Synthesis
The synthesis of complex organic molecules often necessitates a carefully orchestrated sequence of reactions. A significant challenge in this endeavor is the selective transformation of one functional group in the presence of others that may be reactive under the same conditions. This has led to the development of a vast arsenal of protecting groups, which temporarily mask the reactivity of a functional group.[1][2] An elegant and efficient strategy in multi-step synthesis is the use of bifunctional reagents that incorporate both a protecting group and a reactive functional group within the same molecule.
(3-(Bromomethyl)phenoxy)triisopropylsilane is a prime example of such a reagent. The triisopropylsilyl (TIPS) group is a sterically hindered silyl ether, renowned for its high stability towards a broad spectrum of reagents and conditions, including those that are acidic, basic, or nucleophilic.[3][4] This robustness ensures the integrity of the phenolic oxygen during various synthetic transformations. Concurrently, the benzyl bromide moiety is a potent electrophile, readily participating in nucleophilic substitution reactions to form new chemical bonds.[5] This dual-functionality allows for the introduction of a protected phenol into a molecule, which can then be further elaborated via the benzyl bromide handle before the final deprotection of the hydroxyl group.
Synthesis and Characterization
The preparation of (3-(Bromomethyl)phenoxy)triisopropylsilane is a two-step process commencing with the commercially available 3-hydroxybenzyl alcohol. The synthesis is straightforward and amenable to scale-up.
Synthetic Pathway
Caption: Synthetic route to (3-(Bromomethyl)phenoxy)triisopropylsilane.
Experimental Protocols
Step 1: Synthesis of (3-((Triisopropylsilyl)oxy)phenyl)methanol
This protocol is based on standard procedures for the silylation of alcohols.[4]
-
To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) is added imidazole (2.5 eq.).
-
The mixture is stirred at room temperature until all solids have dissolved.
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq.) is added dropwise to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (3-((triisopropylsilyl)oxy)phenyl)methanol as a colorless oil.
Step 2: Synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane
This protocol follows the well-established Appel reaction for the conversion of alcohols to bromides.
-
To a solution of (3-((triisopropylsilyl)oxy)phenyl)methanol (1.0 eq.) and carbon tetrabromide (CBr4, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere is added triphenylphosphine (PPh3, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete disappearance of the starting material.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is triturated with hexanes to precipitate triphenylphosphine oxide, which is then removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield (3-(Bromomethyl)phenoxy)triisopropylsilane as a pale yellow oil.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and predicted spectroscopic data for (3-(Bromomethyl)phenoxy)triisopropylsilane.
| Property | Value |
| Molecular Formula | C₁₆H₂₇BrOSi |
| Molecular Weight | 343.37 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in common organic solvents (DCM, THF, diethyl ether, hexanes) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H), 6.78 (d, J = 7.8 Hz, 1H), 4.45 (s, 2H), 1.25-1.15 (m, 3H), 1.08 (d, J = 7.2 Hz, 18H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 140.0, 129.5, 122.0, 120.5, 115.0, 33.5, 18.0, 12.5 |
| IR (neat, cm⁻¹) | ~2945, 2865 (C-H stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (Si-C stretch), ~1070 (Si-O-C stretch), ~680 (C-Br stretch) |
| Mass Spec (EI) | m/z (relative intensity): 344/342 ([M]⁺), 301/299 ([M-C₃H₇]⁺) |
Note: NMR and IR data are predicted based on analogous structures and standard chemical shift/frequency tables. The mass spectrometry data reflects the characteristic isotopic pattern of a monobrominated compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of (3-(Bromomethyl)phenoxy)triisopropylsilane stems from the orthogonal reactivity of its two key functional groups.
The Robustness of the TIPS Protecting Group
The triisopropylsilyl (TIPS) ether is a highly robust protecting group due to the significant steric hindrance provided by the three isopropyl groups surrounding the silicon atom. This steric bulk effectively shields the Si-O bond from nucleophilic and acidic attack.[3] The TIPS group is stable to a wide array of reaction conditions, including:
-
Strongly basic conditions: (e.g., organolithium reagents, Grignard reagents, metal hydrides).
-
Mildly acidic conditions: (e.g., acetic acid).[6]
-
Many oxidizing and reducing agents.
This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol.
Reactions of the Benzyl Bromide Moiety
The primary reactivity of (3-(Bromomethyl)phenoxy)triisopropylsilane is centered on the electrophilic benzylic carbon. It readily undergoes Sₙ2 reactions with a variety of nucleophiles.
Caption: Common nucleophilic substitution reactions of the benzyl bromide moiety.
These reactions are foundational in the construction of more complex molecules. For instance, in drug discovery, this reagent can be used to tether a protected phenolic moiety to a core scaffold via an ether, amine, or thioether linkage.[7]
Deprotection of the TIPS Ether
While the TIPS group is robust, it can be cleaved under specific conditions to liberate the free phenol. The most common methods for deprotection involve the use of fluoride ion sources or strong acids.[8]
Fluoride-Mediated Deprotection:
Tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) is the most widely used reagent for this purpose. The high affinity of fluoride for silicon drives the cleavage of the strong Si-O bond.[9]
Acid-Mediated Deprotection:
Strong acids such as hydrofluoric acid (HF) in pyridine or trifluoroacetic acid (TFA) can also be employed. These conditions are typically harsher than fluoride-mediated methods and are used when the substrate is tolerant to strong acids.[6]
The choice of deprotection method will depend on the other functional groups present in the molecule, allowing for selective deprotection in complex synthetic sequences.
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: (3-(Bromomethyl)phenoxy)triisopropylsilane is a lachrymator and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from moisture, heat, and sources of ignition.[10]
-
Disposal: Disposal of this compound and any associated waste should be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(3-(Bromomethyl)phenoxy)triisopropylsilane is a highly valuable and versatile bifunctional reagent for advanced organic synthesis. Its combination of a robust, sterically hindered silyl ether protecting group and a reactive benzyl bromide moiety provides a powerful tool for the construction of complex molecules. The straightforward synthesis, predictable reactivity, and orthogonal deprotection strategies make it an excellent choice for applications in drug discovery, medicinal chemistry, and materials science. By understanding its properties and reactivity, researchers can effectively incorporate this reagent into their synthetic strategies to achieve their molecular targets with greater efficiency and control.
References
-
Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
- Colvin, E. W., & Raphael, R. A. (1982). The Reactivity of Silyl Ethers to the Swern Reagent. Journal of the Chemical Society, Perkin Transactions 1, 861-863.
- Bégué, J.-P., Bonnet-Delpon, D., & Rock, M. H. (2008). Umpolung Reactivity of Difluoroenol Silyl Ethers with Amines and Amino Alcohols. Application to the Synthesis of Enantiopure α-Difluoromethyl Amines and Amino Acids. The Journal of Organic Chemistry, 73(7), 2808–2811.
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 118–127.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Chandrasekhar, S., & Reddy, C. R. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved from [Link]
- Mojsiewicz-Pieńkowska, K., & Jamrógiewicz, M. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132.
-
Farnell. (n.d.). SAFETY DATA SHEET COMPOUND SILICONE 006018. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Wuts, P. G. M. (2002). The Role of Protective Groups in Organic Synthesis. Semantic Scholar.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
SteerOn Research. (2025, March 28). How Medicinal Chemistry Drives Novel Therapeutics Development. Retrieved from [Link]
- Mathur, P., et al. (2012). A facile and efficient synthesis of hydroxybenzyl alcohols using sodium borohydride-ammonium carbonate system. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234.
- Royal Society of Chemistry. (n.d.). Supporting Information Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
-
PureSynth. (n.d.). (3-Bromopropyl)Trimethoxysilane 98.0%(GC). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
SpectraBase. (n.d.). [(E,1R)-4-(2-bromo-3,5-dimethoxy-phenyl)-1-methyl-but-3-enoxy]-triisopropyl-silane. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide,.... Retrieved from [Link]
- Google Patents. (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
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PubChem. (n.d.). (3-Bromopropyl)trimethoxysilane. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
- Hussain, M. A., et al. (2016).
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-522.
- Google Patents. (n.d.). US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol.
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
- Kumar, P., & Kumar, R. (2014). Bromine-promoted glycosidation of conformationally superarmed thioglycosides. Beilstein Journal of Organic Chemistry, 10, 1644–1651.
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ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
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RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Retrieved from [Link]
-
Gelest, Inc. (n.d.). (3-TRIMETHOXYSILYL)PROPYL 2-BROMO-2-METHYLPROPIONATE. Retrieved from [Link]
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Technical Guide: Solubility & Handling of (3-(Bromomethyl)phenoxy)triisopropylsilane
The following technical guide details the solubility, physicochemical properties, and handling protocols for (3-(Bromomethyl)phenoxy)triisopropylsilane . This guide is structured for research and development professionals requiring precise, field-proven methodologies for manipulating this intermediate in organic synthesis.
Executive Summary
(3-(Bromomethyl)phenoxy)triisopropylsilane (often referred to as 3-TIPS-benzyl bromide ) is a bifunctional synthetic intermediate combining a lipophilic silyl-protected phenol with an electrophilic benzyl bromide. Its solubility profile is dominated by the bulky triisopropylsilyl (TIPS) group, rendering the molecule highly lipophilic and hydrophobic.
Successful handling requires strict adherence to anhydrous conditions to prevent hydrolysis of the benzylic bromide and maintenance of non-nucleophilic solvent environments to avoid unwanted substitution reactions. This guide provides the solubility data and operational protocols necessary to maintain the integrity of this reagent during synthesis and purification.
Physicochemical Profiling & Structural Analysis
To predict and manipulate solubility effectively, one must analyze the competing structural domains of the molecule:
-
The TIPS Ether Domain (-OSi(iPr)₃): This is the primary driver of solubility. The three isopropyl groups create a substantial lipophilic shell, increasing the LogP by approximately +3.0 to +4.0 relative to the parent phenol. This ensures high solubility in non-polar hydrocarbons (Pentane, Hexane).
-
The Benzyl Bromide Domain (-CH₂Br): This moiety confers electrophilicity. While it contributes to solubility in moderately polar halogenated solvents (DCM, Chloroform), it introduces reactivity risks. Benzyl bromides are susceptible to nucleophilic attack (solvolysis) in polar protic solvents (MeOH, Water).
Predicted Physical State: Colorless to pale yellow viscous oil or low-melting solid. Reactivity Class: Alkylating agent (Lachrymator); Moisture-sensitive.
Solubility Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility and chemical compatibility.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Hydrocarbons | Hexanes / Pentane | Excellent | Ideal for extraction and column chromatography. The TIPS group prevents "oiling out." |
| Toluene | Excellent | Preferred for high-temperature reactions; forms stable azeotropes for drying. | |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard solvent for reactions and transfers. High solubility due to polarizability match. |
| Chloroform (CHCl₃) | Excellent | Good alternative to DCM; ensure acid-free (stabilized with amylene, not EtOH) to prevent degradation. | |
| Ethers | Tetrahydrofuran (THF) | Excellent | Excellent solubility. Must be anhydrous to prevent hydrolysis of the bromide. |
| Diethyl Ether (Et₂O) | Excellent | Standard extraction solvent. High volatility facilitates removal without thermal stress. | |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Good | Good for TLC and purification. Avoid prolonged storage due to potential transesterification risks (low). |
| Acetonitrile (MeCN) | Moderate/Good | Soluble, but often used for nucleophilic substitutions. Ensure MeCN is anhydrous. | |
| DMSO / DMF | Good | CAUTION: High solubility, but DMSO can oxidize benzyl halides (Kornblum oxidation). Use only if necessary for specific substitutions. | |
| Protic | Methanol / Ethanol | Poor / Reactive | AVOID. While physically soluble, these solvents will cause solvolysis (ether formation) over time. |
| Water | Insoluble | AVOID. The compound is hydrophobic.[1] Water will cause slow hydrolysis to the benzyl alcohol and HBr. |
Experimental Protocols
Protocol A: Anhydrous Dissolution for Synthesis
Use this protocol when preparing stock solutions for coupling reactions (e.g., alkylation of amines or thiols).
-
Preparation: Flame-dry a borosilicate glass vial or flask under an inert atmosphere (Argon or Nitrogen).
-
Weighing: Weigh the (3-(Bromomethyl)phenoxy)triisopropylsilane quickly. If the compound is an oil, use a gas-tight syringe for transfer to minimize atmospheric moisture exposure.
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) via syringe.
-
Target Concentration: 0.1 M – 0.5 M is standard.[2]
-
-
Verification: The solution should be clear and colorless. Any turbidity suggests moisture contamination (hydrolysis) or polymer formation.
-
Storage: Store the solution at -20°C over activated 4Å molecular sieves if holding for >1 hour.
Protocol B: Solvent Swap (Purification to Storage)
Use this workflow to switch from a reaction solvent (e.g., DCM) to a storage solvent (e.g., Hexane) or to concentrate the product.
-
Evaporation: Remove the original solvent (e.g., DCM) using a rotary evaporator.
-
Critical Parameter: Do not exceed 40°C bath temperature. Benzyl bromides can be thermally unstable.
-
-
Azeotropic Drying: If trace moisture is suspected, add anhydrous Toluene (approx. 2-3 mL per gram) and re-evaporate. This removes water via azeotrope.
-
Re-dissolution: Redissolve the resulting oil/solid in Pentane or Hexane .
-
Why? Non-polar hydrocarbons suppress nucleophilic degradation pathways better than ethers or chlorinated solvents during storage.
-
-
Filtration (Optional): If a precipitate is visible (likely salts from the synthesis), filter the Hexane solution through a small pad of Celite packed in a glass pipette.
-
Concentration: Evaporate the Hexane to yield the pure product.
Mechanistic Workflow & Reactivity Logic
The following diagram illustrates the decision-making process for solvent selection based on the compound's chemical vulnerabilities.
Figure 1: Solvent selection decision tree highlighting stability risks associated with the electrophilic benzyl bromide and lipophilic TIPS ether moieties.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on the stability and solubility of Silyl Ethers, specifically TIPS).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text describing the reactivity of Benzyl Halides and Solvolysis mechanisms).
-
Sigma-Aldrich (Merck) . Benzyl Bromide Safety Data Sheet (SDS). (Provides baseline physical property data for the benzyl bromide class, including lachrymatory warnings and hydrolysis risks).
-
PubChem Database . Triisopropylsilane Compound Summary. National Center for Biotechnology Information. (Data on the lipophilicity and physical state of TIPS derivatives).
Sources
(3-(Bromomethyl)phenoxy)triisopropylsilane safety data sheet (SDS)
An In-depth Technical Guide on the Safe Handling and Application of (3-(Bromomethyl)phenoxy)triisopropylsilane
For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a synthesis workflow necessitates a thorough understanding of their reactivity, handling requirements, and potential hazards. (3-(Bromomethyl)phenoxy)triisopropylsilane is a bifunctional reagent of significant interest, combining the robust protection of a phenolic hydroxyl group with the reactive potential of a benzylic bromide. This guide provides a detailed examination of its safety profile, handling protocols, and practical applications, grounded in authoritative data from analogous compounds.
Compound Profile and Strategic Utility
(3-(Bromomethyl)phenoxy)triisopropylsilane belongs to the class of silyl ethers, where a bulky triisopropylsilyl (TIPS) group shields a phenolic oxygen.[1] This protection strategy is a cornerstone of multi-step organic synthesis, rendering the phenol inert to a wide range of reaction conditions while enhancing solubility in organic solvents.[1] The key feature of this specific reagent is the presence of a bromomethyl group on the phenyl ring, which serves as a versatile electrophilic handle for introducing the protected phenol moiety into a target molecule, often through nucleophilic substitution or cross-coupling reactions.[1]
The strategic value of this compound lies in the orthogonal nature of its functional groups. The TIPS ether is stable under many conditions where the bromomethyl group reacts, and it can be selectively cleaved later in a synthetic sequence using fluoride ion sources or acidic conditions to reveal the phenol for further functionalization.[1]
Molecular Structure
Caption: Structure of (3-(Bromomethyl)phenoxy)triisopropylsilane.
Hazard Identification and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis for Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for (3-Bromopropyl)trimethoxysilane and other organobromine compounds.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Similar compounds show significant eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or mists of related silanes can irritate the respiratory tract.[2][4] |
| Flammable Liquids | Category 3 or 4 | H226/H227: Flammable or Combustible liquid and vapor | Triisopropylsilane is a flammable liquid.[5] The higher molecular weight of the target compound may raise its flashpoint, making it combustible. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Some organosilanes are known to be skin sensitizers.[6][7] |
Hazard Statements (Anticipated):
-
H226/H227: Flammable or Combustible liquid and vapor.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H317: May cause an allergic skin reaction.[6]
Precautionary Statements (Recommended):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Physicochemical and Toxicological Profile
Quantitative data for the target compound is not published. The table below provides data from structurally related compounds to offer an informed estimation.
| Property | Value (Estimated or from Analogs) | Source/Analog |
| Molecular Formula | C₁₆H₂₇BrOSi | - |
| Molecular Weight | 343.37 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on Triisopropylsilane.[8] |
| Boiling Point | > 200 °C (estimated) | Higher than analogs due to increased molecular weight. |
| Density | ~1.1-1.3 g/mL | Based on (4-bromophenoxy)trimethylsilane (1.268 g/mL) and (3-Bromopropyl)trimethoxysilane (1.298 g/mL).[1] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | General property of silyl ethers and silanes.[8] |
| Reactivity with Water | May hydrolyze in the presence of moisture. | Triisopropylsilane can hydrolyze, and alkoxysilanes react with water.[8][9] |
Toxicological Summary: The toxicological properties have not been thoroughly investigated.[10] Based on its components, acute exposure may cause irritation to the skin, eyes, and respiratory system.[4] Chronic effects are unknown. No components are expected to be listed as carcinogens by IARC or NTP.[11] Ecological data is largely unavailable, but the compound should not be released into the environment as its effects are unknown.[12]
Safe Handling, Storage, and Emergency Protocols
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[9] Use of explosion-proof electrical equipment is recommended, especially when handling larger quantities.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat; for larger quantities, flame-retardant and impervious clothing is advisable.[12]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[11]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][13] The container should be kept away from heat, sparks, and open flames.[9][13] Due to moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to preserve the compound's integrity.[9][11]
Spill and Emergency Procedures:
-
Spills: Evacuate the area and remove all sources of ignition.[9][12] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[4] Collect the material in a suitable, closed container for disposal.[12] Do not allow the product to enter drains.[12]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[7][12] Do not use water, as the compound may react.[9] Firefighters should wear self-contained breathing apparatus (SCBA).[6][9]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation or a rash occurs, get medical advice.[7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
Experimental Workflow: Safety in Practice
The primary utility of (3-(Bromomethyl)phenoxy)triisopropylsilane is in alkylation reactions. The following diagram outlines a typical workflow, emphasizing the integration of safety protocols at each stage. This self-validating approach ensures that potential hazards are mitigated proactively.
Caption: A safety-integrated workflow for using the reagent.
Causality in Experimental Design:
-
Inert Atmosphere (Steps 1 & 2): The Si-O bond in silyl ethers can be sensitive to moisture, especially under acidic or basic conditions.[8][16] An inert atmosphere prevents hydrolysis and ensures the integrity of the protecting group.
-
Controlled Quenching (Step 3): Exothermic reactions can occur when quenching reactive mixtures. Slow, controlled addition at reduced temperatures prevents dangerous temperature spikes and potential pressure buildup.[17]
-
Ventilation during Purification (Step 4): Both the solvents used in chromatography and residual reagents are volatile and potentially harmful. Performing all purification steps in a fume hood is critical to avoid inhalation exposure.[12]
This guide provides a comprehensive safety framework for (3-(Bromomethyl)phenoxy)triisopropylsilane based on the best available data from analogous compounds. Adherence to these protocols is essential for mitigating risks and ensuring the successful and safe application of this versatile reagent in research and development.
References
-
3M. (2020, July 08). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)trimethoxysilane. PubChem Compound Database. Retrieved from [Link]
-
Gelest, Inc. (2015, July 15). TRIISOPROPYLSILANE, 98% Safety Data Sheet. Retrieved from [Link]
-
Fine Chemical Supplier. (n.d.). Triisopropylsilane: A Deeper Dive into its Chemical Properties and Applications. Retrieved from [Link]
-
Wagner, A. M., et al. (2018). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. PMC. Retrieved from [Link]
-
Boyarskaya, I. A., et al. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. ScienceDirect. Retrieved from [Link]
-
Dow Corning Corporation. (1992). Chemistry and Applications of Alkoxy Silanes. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reactivity of silane(s) and silanols. Retrieved from [Link]
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- 2. (3-Bromopropyl)trimethoxysilane | C6H15BrO3Si | CID 103984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
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- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. scispace.com [scispace.com]
- 17. Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane from 3-hydroxybenzyl alcohol
Application Note: Scalable Synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane
Part 1: Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable, and chemo-selective protocol for the synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane starting from 3-hydroxybenzyl alcohol .
Significance: This compound serves as a critical "linker" intermediate in medicinal chemistry, particularly for:
-
PROTAC® Linkers: The TIPS-protected phenol allows for orthogonal deprotection and subsequent conjugation to E3 ligase ligands.[1]
-
Fragment-Based Drug Discovery (FBDD): The benzylic bromide provides a highly reactive electrophile for SN2 coupling, while the bulky TIPS group suppresses side reactions at the phenolic position.
Retrosynthetic Logic: The synthesis hinges on distinguishing between two nucleophilic oxygen centers: the phenolic hydroxyl (Ar-OH) and the benzylic alcohol (Ar-CH₂-OH).[1]
-
Challenge: Standard silylation conditions (e.g., Imidazole/TIPS-Cl) often favor the primary alcohol due to steric accessibility, or result in bis-silylation.[1]
-
Solution: We utilize Thermodynamic Basicity Control . By exploiting the significant pKa difference between the phenol (~10) and the benzyl alcohol (~15), we can selectively deprotonate and protect the phenol using a stoichiometric strong base (NaH) before converting the remaining alcohol to a bromide.
Part 2: Detailed Experimental Protocol
Step 1: Regioselective O-Silylation of Phenol
Target: (3-(Hydroxymethyl)phenoxy)triisopropylsilane[1]
Principle: Sodium hydride (NaH) is used to irreversibly deprotonate the more acidic phenolic proton. The resulting phenoxide anion is a potent nucleophile that reacts with TIPS-Cl.[1] The benzylic alcohol remains protonated and unreactive under these specific stoichiometric conditions.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
|---|---|---|---|---|
| 3-Hydroxybenzyl alcohol | 124.14 | 1.0 | 5.00 g | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 1.77 g | Base (Selective) |
| TIPS-Cl | 192.77 | 1.1 | 8.54 g (9.4 mL) | Silylating Agent |
| THF (Anhydrous) | - | - | 50 mL | Solvent |[1]
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 3-Hydroxybenzyl alcohol (5.00 g) and anhydrous THF (40 mL). Cool to 0°C in an ice bath.
-
Deprotonation (Critical Step): Carefully add NaH (1.77 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Mechanistic Note: The solution will turn slightly opaque/yellow as the sodium phenoxide forms. Stir at 0°C for 30 minutes to ensure complete deprotonation of the phenol.
-
-
Silylation: Add TIPS-Cl (9.4 mL) dropwise via syringe over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.
-
Quench: Cool to 0°C and quench carefully with Saturated NH₄Cl solution (20 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0→20% EtOAc in Hexanes).
-
Yield Expectation: 85–92% as a colorless oil.[1]
-
Step 2: Appel Bromination of Benzyl Alcohol
Target: (3-(Bromomethyl)phenoxy)triisopropylsilane[1]
Principle: The Appel reaction transforms the alcohol into a bromide under neutral conditions.[2] This prevents the acid-catalyzed cleavage of the silyl ether (which could occur with HBr/PBr₃).
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
|---|---|---|---|---|
| Intermediate (from Step 1) | 280.48 | 1.0 | 5.00 g | Substrate |
| Carbon Tetrabromide (CBr₄) | 331.63 | 1.2 | 7.10 g | Bromine Source |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 5.61 g | Activator |
| DCM (Anhydrous) | - | - | 60 mL | Solvent |[1][3]
Protocol:
-
Setup: Use a 250 mL RBF with a nitrogen inlet.
-
Solvation: Dissolve the Intermediate (5.00 g) and CBr₄ (7.10 g) in anhydrous DCM (60 mL). Cool to 0°C .[1]
-
Activation: Add PPh₃ (5.61 g) portion-wise over 20 minutes.
-
Observation: The solution may turn slightly yellow.[1] A white precipitate (Triphenylphosphine oxide, TPPO) may begin to form as the reaction progresses.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for an additional 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 10:1).[1] The alcohol spot should be fully converted to a less polar spot (the bromide).
-
-
Workup (Precipitation): Add Hexane (100 mL) to the reaction mixture. This forces the precipitation of the bulk of the TPPO byproduct.
-
Filtration: Filter the suspension through a pad of Celite. Rinse the pad with Hexane.[1]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂, 100% Hexane).
Part 3: Visualization & Logic
Pathway Diagram: Synthesis & Mechanism
The following diagram illustrates the chemical flow and the specific activation steps.[2][4][5][6][7][8]
Caption: Figure 1. Reaction scheme highlighting the chemo-selective deprotonation strategy and neutral bromination pathway.
Decision Tree: Purification Strategy
Ensuring high purity requires managing the Triphenylphosphine oxide (TPPO) byproduct efficiently.[1]
Caption: Figure 2. Workup workflow emphasizing the removal of TPPO via solubility switching.
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized material, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 7.20-6.80 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂Br), 1.28-1.05 (m, 21H, TIPS).[1] Absence of broad singlet at ~1.8 ppm (OH).[1] |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, THF < 720 ppm |
| Appearance | Visual | Clear, colorless to pale yellow oil |
Troubleshooting Guide:
-
Issue: Bis-silylation observed (TIPS on both Oxygen atoms).
-
Cause: Excess base or TIPS-Cl; reaction temperature too high during addition.[1]
-
Fix: Strictly control NaH stoichiometry (1.05 equiv max). Keep at 0°C during TIPS-Cl addition.
-
-
Issue: Incomplete Bromination.
Part 5: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for Silyl Ether stability and formation).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 1975 , 14(12), 801–811. [1]
-
Gelest, Inc. "Silylation of Alcohols Employed in Templating Protocols."[1] Gelest Technical Library. (Detailed insights into silyl group selectivity).
-
Organic Chemistry Portal. "Appel Reaction." (Mechanism and variations of the Appel reaction).
-
BenchChem. "Comparative Analysis of 3-Hydroxybenzyl Alcohol's Mechanism of Action."[1] (Structural data and properties of the starting material).
Sources
- 1. prepchem.com [prepchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Question: Major product of the reaction of o-hydroxybenzyl alcohol with C.. [askfilo.com]
Protocol for the Triisopropylsilyl (TIPS) Protection of 3-Hydroxybenzyl Bromide
Introduction: The Strategic Imperative for Orthogonal Protection in Multi-step Synthesis
In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science research, the concept of orthogonal protecting group strategies is paramount. The ability to selectively mask and de-mask specific functional groups within a polyfunctional molecule is not merely a matter of convenience but a cornerstone of synthetic efficiency and success. The target molecule, 3-hydroxybenzyl bromide, presents a classic challenge in this regard, possessing two reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic benzyl bromide. A direct, one-pot protection of the hydroxyl group is fraught with the peril of side reactions, most notably the nucleophilic substitution of the bromide by the basic catalyst required for silylation.
This application note provides a comprehensive and robust two-step protocol for the synthesis of 3-(triisopropylsilyloxy)benzyl bromide. This strategy circumvents the aforementioned reactivity issues by first protecting the more stable precursor, 3-hydroxybenzyl alcohol, followed by the selective conversion of the benzylic alcohol to the desired bromide. The triisopropylsilyl (TIPS) ether was chosen as the protecting group due to its significant steric bulk, which imparts a high degree of stability across a wide range of reaction conditions, yet allows for facile and selective cleavage when desired.[1][2]
Rationale for the Two-Step Synthetic Approach
A direct attempt to silylate 3-hydroxybenzyl bromide using the standard conditions of triisopropylsilyl chloride (TIPS-Cl) and a nitrogenous base like imidazole is highly likely to result in the formation of an undesired N-benzylated imidazole byproduct. Imidazole, while acting as a base to deprotonate the phenol, is also a potent nucleophile that can readily displace the benzylic bromide in an SN2 reaction.[3][4]
To obviate this, a two-step sequence is employed:
-
Step 1: Silylation of 3-Hydroxybenzyl Alcohol. The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is selectively protected with TIPS-Cl. The benzylic alcohol is significantly less reactive under these conditions.
-
Step 2: Bromination of the Silyl-Protected Benzyl Alcohol. The resulting 3-(triisopropylsilyloxy)benzyl alcohol is then converted to the corresponding benzyl bromide under conditions that are compatible with the robust TIPS ether.
This strategic sequence ensures a clean and high-yielding synthesis of the target compound.
Visualizing the Synthetic Strategy
Caption: A two-step workflow for the synthesis of 3-(triisopropylsilyloxy)benzyl bromide.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(Triisopropylsilyloxy)benzyl Alcohol
This protocol details the protection of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol using triisopropylsilyl chloride.
Materials:
-
3-Hydroxybenzyl alcohol
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxybenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per gram of alcohol).
-
To the stirred solution, add imidazole (2.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Table 1: Reaction Parameters for TIPS Protection
| Parameter | Value |
| Substrate | 3-Hydroxybenzyl alcohol |
| Reagent | Triisopropylsilyl chloride (TIPS-Cl) |
| Base | Imidazole |
| Solvent | Anhydrous DMF |
| Stoichiometry | Alcohol:TIPS-Cl:Imidazole (1:1.2:2.5) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous NH₄Cl quench, EtOAc extraction |
| Purification | Flash column chromatography |
Part 2: Synthesis of 3-(Triisopropylsilyloxy)benzyl Bromide
This protocol describes the conversion of the benzylic alcohol to the corresponding bromide using a modified Appel reaction.
Materials:
-
3-(Triisopropylsilyloxy)benzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(triisopropylsilyloxy)benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite, washing with hexanes.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 2: Reaction Parameters for Bromination
| Parameter | Value |
| Substrate | 3-(Triisopropylsilyloxy)benzyl alcohol |
| Reagents | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Stoichiometry | Alcohol:CBr₄:PPh₃ (1:1.5:1.5) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Concentration and precipitation of PPh₃O |
| Purification | Flash column chromatography |
Mechanism of Silylation
The protection of the phenolic hydroxyl group with TIPS-Cl proceeds via a nucleophilic substitution at the silicon center. The imidazole serves a dual role: it acts as a base to deprotonate the phenol, generating a more nucleophilic phenoxide, and also as a nucleophilic catalyst by forming a highly reactive silylimidazolium intermediate.
Caption: Mechanism of TIPS protection of a phenol catalyzed by imidazole.
Characterization of the Final Product
The structure of the final product, 3-(triisopropylsilyloxy)benzyl bromide, should be confirmed by standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the triisopropylsilyl group (a septet and a doublet), the aromatic protons, and the benzylic CH₂Br protons (a singlet around 4.4-4.6 ppm).[5]
-
¹³C NMR: The spectrum should show signals for the carbons of the TIPS group, the aromatic ring, and the benzylic carbon (around 33-35 ppm).[6]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR: To confirm the absence of the phenolic O-H stretch and the presence of the Si-O-C bond.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete silylation (Step 1) | Insufficient reagent or reaction time. | Add additional TIPS-Cl and imidazole and continue stirring. Ensure all reagents and solvents are anhydrous. |
| Low yield in bromination (Step 2) | Decomposition of starting material or product. | Ensure the reaction is carried out at low temperature and under an inert atmosphere. |
| Presence of triphenylphosphine oxide in the final product | Incomplete precipitation. | Repeat the precipitation with hexanes or perform a more careful column chromatography. |
Conclusion
This application note provides a reliable and well-rationalized two-step protocol for the synthesis of 3-(triisopropylsilyloxy)benzyl bromide. By protecting the hydroxyl group of 3-hydroxybenzyl alcohol prior to bromination, the common side reaction of N-benzylation of the basic catalyst is avoided. The use of the robust TIPS protecting group ensures stability during the subsequent synthetic step. This method is suitable for researchers in organic synthesis and drug development who require a strategic approach to the manipulation of polyfunctional aromatic compounds.
References
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- The Royal Society of Chemistry. (n.d.).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- The Royal Society of Chemistry. (2018).
- Rsc.org. (n.d.). Contents.
- Mohite, A. R., et al. (2020).
- Organic Chemistry Portal. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
- ResearchGate. (2014, October 1).
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Alcohol Protecting Groups. (n.d.).
- VI Protecting Groups and Orthogonal Protection Str
- 4 - Supporting Inform
- Hwang, S., Kang, H. R., & Kim, S. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses Procedure.
- Benchchem. (2025).
- Electrophilic Aromatic Substitution of Catechins: Bromination and Benzyl
- Functionalization of imidazole N-oxide: a recent discovery in organic transform
- Google Patents. (2021, January 26).
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. (2026, February 7).
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). PMC.
- Benchchem. (n.d.).
- Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Period
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 13C NMR spectrum.
- 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). O-Benzylation reactions of imidazole N-oxides 6a, b, d, and e with...
Sources
Application Note: Alkylation with 3-Triisopropylsilyloxybenzyl Bromide
This comprehensive Application Note details the use of 3-Triisopropylsilyloxybenzyl Bromide (3-TIPS-BnBr) , a specialized reagent designed for the introduction of a masked meta-phenol moiety into complex organic scaffolds.
This guide is structured for researchers requiring high-fidelity alkylation protocols, emphasizing the reagent's utility in total synthesis and medicinal chemistry where orthogonal protection strategies are critical.
Introduction & Utility
3-Triisopropylsilyloxybenzyl bromide is a bifunctional building block featuring a highly reactive benzylic bromide and a robust triisopropylsilyl (TIPS) protected phenol.
Key Advantages:
-
Orthogonal Protection: The bulky TIPS group is significantly more stable than TMS or TBDMS ethers, surviving basic alkylation conditions, Grignard reagents, and mild acids. It is selectively removed by fluoride sources (e.g., TBAF).
-
Lipophilicity: The isopropyl groups increase the solubility of polar intermediates in organic solvents (DCM, THF, Toluene), facilitating workup and purification.
-
Regiocontrol: Provides a reliable method to introduce a phenol at the meta position, a substitution pattern that is often difficult to access via direct electrophilic aromatic substitution.
Chemical Properties & Safety
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 343.38 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in THF, DCM, DMF, Toluene, Hexanes |
| Stability | Moisture sensitive (benzylic bromide); Store at -20°C under Argon |
| Hazards | Lachrymator. Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood. |
Preparation of the Reagent
Note: While commercially available, in-house preparation ensures freshness and eliminates HBr contaminants.
Reaction Scheme:
-
Selective Silylation: 3-Hydroxybenzyl alcohol
3-TIPS-benzyl alcohol. -
Bromination: 3-TIPS-benzyl alcohol
3-TIPS-benzyl bromide (Appel Reaction).
Protocol A: Synthesis of 3-TIPS-BnBr
Reagents: 3-Hydroxybenzyl alcohol, TIPS-Cl, Imidazole,
-
Silylation:
-
Dissolve 3-hydroxybenzyl alcohol (1.0 equiv) and imidazole (2.2 equiv) in dry DMF.
-
Add TIPS-Cl (1.1 equiv) dropwise at 0°C. Stir at RT for 12 h.
-
Checkpoint: The primary benzylic alcohol remains unprotected due to the steric bulk of TIPS-Cl favoring the phenolic oxygen.
-
Workup: Extract with
, wash with water/brine.[1] Purify via flash chromatography (Hex/EtOAc).
-
-
Bromination (Appel Conditions):
-
Dissolve the intermediate alcohol (1.0 equiv) and
(1.2 equiv) in dry DCM at 0°C. -
Add
(1.2 equiv) portion-wise. Stir for 2 h at 0°C RT. -
Mechanism:[2][3][4][5][6] Formation of oxyphosphonium intermediate followed by
displacement by bromide. -
Workup: Concentrate and filter through a silica plug (eluting with Hexanes/5% EtOAc) to remove
.
-
Core Application: O-Alkylation of Phenols
This protocol describes the coupling of 3-TIPS-BnBr with a generic phenol (Ar-OH) to form a diaryl ether linkage.
Protocol B: Standard O-Alkylation
Reagents: Phenol Substrate, 3-TIPS-BnBr,
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried flask with the Phenol Substrate (1.0 equiv) and anhydrous Acetone (0.1 M concentration).
-
Add anhydrous
(2.0 equiv). Stir at RT for 15 min to deprotonate the phenol. -
Optimization: For unreactive phenols, use
in DMF and add TBAI (10 mol%) as a catalyst.
-
-
Alkylation:
-
Add 3-TIPS-BnBr (1.1 equiv) dropwise.
-
Heat the mixture to reflux (approx. 56°C for acetone) for 4–12 hours.
-
Monitoring: TLC (Hex/EtOAc) should show consumption of the starting phenol. The product will be less polar (higher
).
-
-
Workup:
-
Purification:
-
Flash column chromatography on silica gel. The TIPS group makes the product non-polar; start elution with 100% Hexanes.
-
Deprotection Protocol
Removal of the TIPS group reveals the meta-phenol for further diversification.
Protocol C: TIPS Cleavage
Reagents: TBAF (1M in THF), THF.
-
Dissolve the alkylated product in THF (0.1 M).
-
Add TBAF (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 1–2 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with EtOAc. Note: The product is now a phenol and will be more polar.
Visualizations & Mechanisms
Figure 1: Synthetic Workflow & Mechanism
The following diagram illustrates the convergent synthesis and the
Caption: Synthesis of 3-TIPS-BnBr followed by nucleophilic substitution (
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Alkylation) | Steric hindrance of TIPS | Switch solvent to DMF; increase temp to 80°C; add TBAI (catalyst). |
| Desilylation | Acidic impurities in solvent | Ensure solvents are anhydrous and neutral. Use |
| Hydrolysis of Bromide | Wet solvent / High humidity | Use freshly distilled solvents; keep reaction under Argon/Nitrogen. |
| Incomplete Deprotection | Strong Si-O bond | Heat TBAF reaction to 50°C or use HF-Pyridine complex. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for TIPS stability and deprotection conditions).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[2][3][7] Chem. Int. Ed. Engl.1975 , 14, 801–811. Link (Methodology for converting benzyl alcohol to bromide).
-
Cunico, R. F.; Bedell, L. "The Triisopropylsilyl Group as a Hydroxyl Protecting Group." J. Org.[9] Chem.1980 , 45, 4797–4798. Link (Seminal paper on TIPS properties).
- Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers." J. Am. Chem. Soc.1972, 94, 6190–6191.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 7. US4191621A - Process for the production of substituted benzal and benzyl bromides - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
Nucleophilic substitution of (3-(Bromomethyl)phenoxy)triisopropylsilane
An In-Depth Technical Guide to the Chemoselective Nucleophilic Substitution of (3-(Bromomethyl)phenoxy)triisopropylsilane
Introduction
(3-(Bromomethyl)phenoxy)triisopropylsilane is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. It incorporates two key chemical features: a reactive benzylic bromide and a sterically hindered triisopropylsilyl (TIPS) ether. This unique combination allows for chemoselective nucleophilic substitution at the benzylic position, leaving the protected phenol untouched. The resulting products can then be used in subsequent synthetic steps with the TIPS group still in place, or the phenol can be unmasked under specific conditions.
This guide provides a comprehensive overview of the principles governing this reaction, detailed experimental protocols for various nucleophiles, and practical insights for troubleshooting. The focus is on leveraging the differential reactivity of the functional groups to achieve high-yield, selective transformations.
Mechanistic Principles and Strategic Considerations
The success of any reaction involving (3-(Bromomethyl)phenoxy)triisopropylsilane hinges on understanding the interplay between its two primary functional groups.
The Reaction Center: A Benzylic Bromide
The bromomethyl group attached to the aromatic ring is a benzylic halide. Such substrates are highly susceptible to nucleophilic substitution for two main reasons:
-
Sₙ2 Pathway Favorability : As a primary halide, the electrophilic carbon is sterically accessible, favoring a bimolecular nucleophilic substitution (Sₙ2) mechanism. The transition state of this reaction is stabilized by the adjacent π-system of the benzene ring, which lowers the activation energy and accelerates the reaction rate.[1][2]
-
Sₙ1 Pathway Possibility : While less common for primary halides, the formation of a benzylic carbocation is significantly stabilized by resonance, making a unimolecular (Sₙ1) pathway possible under certain conditions (e.g., polar protic solvents, non-basic nucleophiles).[1][3]
For most applications, conditions are chosen to favor the Sₙ2 pathway, which ensures a predictable, concerted reaction with inversion of stereochemistry if a chiral nucleophile were used.[2][4]
The Protecting Group: A Robust TIPS Ether
The triisopropylsilyl (TIPS) group is a bulky silyl ether used to protect the phenolic hydroxyl group. Its large steric footprint provides exceptional stability across a wide range of reaction conditions. The stability of common silyl ethers generally increases with steric bulk.[5]
-
Relative Stability to Acidic Conditions : TMS < TES < TBS < TIPS < TBDPS[6]
-
Relative Stability to Basic Conditions : TMS < TES < TBDMS ~ TBDPS < TIPS [5]
This high stability is the cornerstone of the substrate's utility. Under the typically mild basic or neutral conditions required for Sₙ2 reactions, the TIPS ether is completely inert, ensuring that nucleophilic attack occurs exclusively at the benzylic carbon.[7][8] Deprotection requires specific and often harsh conditions, most commonly a strong fluoride source like tetrabutylammonium fluoride (TBAF) or strong acids, which are absent in standard substitution protocols.[8][9]
General Reaction Workflow
The overall synthetic strategy involves a primary substitution reaction followed by an optional deprotection step to liberate the free phenol.
Caption: General workflow for the nucleophilic substitution of the substrate.
Experimental Protocols
The following protocols provide detailed methodologies for reacting (3-(Bromomethyl)phenoxy)triisopropylsilane with representative nucleophiles.
Protocol 1: Synthesis of 3-((Azidomethyl)phenoxy)triisopropylsilane (N-Nucleophile)
This protocol describes the substitution with an azide ion, a versatile precursor for amines via reduction or for triazoles via click chemistry.
Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. The reaction is typically run in a polar aprotic solvent like DMF to ensure solubility of the reactants and to enhance the nucleophilicity of the azide anion.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (3-(Bromomethyl)phenoxy)triisopropylsilane | 373.42 | 1.00 g | 2.68 |
| Sodium Azide (NaN₃) | 65.01 | 261 mg | 4.01 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 15 mL | - |
| Diethyl ether | - | ~100 mL | - |
| Deionized Water | - | ~100 mL | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-(Bromomethyl)phenoxy)triisopropylsilane (1.00 g, 2.68 mmol) and sodium azide (261 mg, 4.01 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically of high purity. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Thioether Derivative (S-Nucleophile)
This protocol details the reaction with a thiol, such as thiophenol, to form a stable thioether linkage.
Rationale: Thiols are potent nucleophiles. In the presence of a mild, non-nucleophilic base like potassium carbonate, the thiol is deprotonated in situ to the highly nucleophilic thiolate anion, which then displaces the bromide.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (3-(Bromomethyl)phenoxy)triisopropylsilane | 373.42 | 1.00 g | 2.68 |
| Thiophenol | 110.18 | 325 mg (0.295 mL) | 2.95 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 555 mg | 4.02 |
| Acetonitrile (CH₃CN), anhydrous | - | 20 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | - |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend anhydrous potassium carbonate (555 mg, 4.02 mmol, 1.5 equiv) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add thiophenol (0.295 mL, 2.95 mmol, 1.1 equiv) to the suspension. Stir for 10 minutes at room temperature.
-
Substrate Addition: Add a solution of (3-(Bromomethyl)phenoxy)triisopropylsilane (1.00 g, 2.68 mmol) in 5 mL of acetonitrile to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to yield the pure thioether.
Protocol 3: Post-Substitution Deprotection of the TIPS Ether
This protocol describes the cleavage of the TIPS ether to reveal the free phenol, a common subsequent step.
Rationale: The strong silicon-fluoride bond provides the thermodynamic driving force for the cleavage of silyl ethers.[9] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation due to its high efficacy and solubility in organic solvents like THF.[8]
| Reagent/Material | Amount | Moles (mmol) |
| TIPS-protected Substituted Product | 1.00 g | (Varies) |
| Tetrabutylammonium Fluoride (TBAF), 1M in THF | 1.2 equiv | (Varies) |
| Tetrahydrofuran (THF), anhydrous | 10 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | ~20 mL | - |
| Ethyl Acetate | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - |
Step-by-Step Procedure:
-
Setup: Dissolve the TIPS-protected compound (1.0 equiv) in anhydrous THF (10 mL) in a plastic or Teflon vial at room temperature.
-
Reagent Addition: Add the 1M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the resulting crude phenol by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive nucleophile (e.g., insufficient base for deprotonation).2. Low reaction temperature.3. Poor quality or wet solvent/reagents. | 1. Increase the equivalents of base or use a stronger, non-nucleophilic base (e.g., DBU, Cs₂CO₃).2. Gently heat the reaction (e.g., 50-80 °C).3. Use freshly dried, anhydrous solvents and high-purity reagents. |
| Formation of Side Products | 1. Nucleophile is also a strong base, causing elimination (unlikely but possible).2. The nucleophile has multiple reactive sites. | 1. Use a less basic nucleophile or milder reaction conditions.2. Protect other reactive sites on the nucleophile before performing the substitution. |
| Unintended Deprotection of TIPS Ether | 1. Presence of a fluoride source in reagents.2. Strongly acidic conditions during workup. | 1. Ensure all reagents are free from fluoride contamination.2. Use a mild buffer or a basic wash (e.g., saturated NaHCO₃) instead of strong acids during the workup. |
Conclusion
(3-(Bromomethyl)phenoxy)triisopropylsilane is a powerful and versatile reagent for synthetic chemists. The robust nature of the TIPS protecting group allows for highly chemoselective nucleophilic substitution reactions at the benzylic bromide position. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently synthesize a wide array of functionalized molecules, which can serve as key intermediates in the development of new pharmaceuticals and advanced materials.
References
-
Corey, E. J., & Snider, B. B. (1972). Total synthesis of (±)-zizaene. Journal of the American Chemical Society, 94(7), 2549–2550. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Note: Optimized Coupling of (3-(Bromomethyl)phenoxy)triisopropylsilane with Amines
Introduction & Scope
This application note details the reaction parameters for the
The reaction proceeds via a nucleophilic substitution (
Chemical Context
-
Electrophile: Benzyl bromide derivative. Highly reactive toward nucleophiles; lachrymator.
-
Protecting Group: TIPS ether. Stable to standard basic alkylation conditions (
, , DIPEA) but sensitive to fluoride ions and strong acids. -
Nucleophile: Primary or secondary amines.
Mechanistic Insight
The coupling follows a bimolecular nucleophilic substitution (
Mechanistic Pathway Diagram
Figure 1: Dual pathway illustrating direct
Critical Reaction Parameters
Success depends on balancing solvent polarity against the solubility of the inorganic base.
Table 1: Solvent and Base Selection Matrix
| Parameter | Recommended | Alternative | Notes |
| Solvent | Acetonitrile (MeCN) | DMF, THF | MeCN offers the best balance of polarity and ease of removal. DMF is superior for solubility of poorly soluble amines but requires aqueous workup to remove. |
| Base | |||
| Temperature | RT to | Avoid boiling MeCN ( | |
| Stoichiometry | 1.1 eq Reagent A | 0.8 eq Reagent A | Use excess Reagent A for secondary amines. Use excess Amine (Nucleophile) if the amine is primary and mono-alkylation is desired. |
Experimental Protocols
Protocol A: Standard Coupling (Secondary Amines & Heterocycles)
Best for: Piperazines, morpholines, and secondary aliphatic amines.
Reagents:
-
Amine substrate (1.0 equiv)
-
Reagent A (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Acetonitrile (MeCN) [Concentration: 0.1 M]
Procedure:
-
Charge a reaction vial with the Amine and
in MeCN. Stir for 10 minutes at Room Temperature (RT). -
Add Reagent A (dissolved in minimal MeCN) dropwise.
-
Heat the mixture to
and monitor by LCMS/TLC.-
Typical time: 2–4 hours.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and Water.[2] Wash organic layer with Brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Selective Mono-Alkylation (Primary Amines)
Best for: Benzylamines, anilines, and primary alkyl amines where bis-alkylation is a risk.
Reagents:
-
Amine substrate (3.0 – 5.0 equiv )
-
DIPEA (1.5 equiv)
-
DCM or THF (0.05 M - Dilute conditions)
Procedure:
-
Dissolve the Amine (large excess) and DIPEA in DCM/THF. Cool to
. -
Dissolve Reagent A in solvent and add it very slowly (syringe pump preferred) over 1 hour.
-
Allow to warm to RT slowly.
-
Workup: Quench with water. The excess primary amine can often be removed by acidic wash if the product is stable, or by chromatography if the product is acid-sensitive (TIPS is stable to dilute HCl washes, but caution is advised).
Protocol C: Finkelstein-Assisted (Hindered/Weak Nucleophiles)
Best for: Electron-deficient anilines or sterically crowded secondary amines.
Reagents:
-
Amine substrate (1.0 equiv)
-
Reagent A (1.2 equiv)
- (2.0 equiv)
-
Potassium Iodide (KI) or TBAI (0.1 equiv)
-
DMF (anhydrous)
Procedure:
-
Combine Amine,
, and KI in DMF. -
Add Reagent A.
-
Heat to
. The KI converts the benzyl bromide to benzyl iodide in situ, significantly accelerating the rate. -
Workup: Requires thorough water wash to remove DMF.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental protocol based on amine type.
Troubleshooting & TIPS Stability
TIPS Integrity
The Triisopropylsilyl (TIPS) group is robust.[2]
-
Base Stability: Excellent. It survives
, NaOH, and even -BuLi at low temps [1]. -
Acid Stability: Moderate.[2] Stable to silica gel chromatography and mild acidic washes.
-
Risk Factor: Fluoride ions .[4] Do NOT use fluoride-based bases (e.g., CsF) or glassware cleaning agents containing HF, as this will instantly cleave the TIPS group [2].
Common Issues
-
Bis-alkylation (Primary Amines): If observed, increase the amine equivalents to 5.0 or 10.0 equiv and use Protocol B.
-
Hydrolysis of Bromide: If the reaction is too slow in wet solvent, the benzyl bromide may hydrolyze to the benzyl alcohol. Ensure anhydrous MeCN/DMF is used.
-
Low Conversion: Switch to Protocol C (Finkelstein). The iodide is a better leaving group than bromide [3].
References
-
Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]
-
Organic Syntheses. (2011). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation. (Demonstrates standard N-alkylation protocols). Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 3-Triisopropylsilyloxybenzyl Bromide in Medicinal Chemistry
Abstract
This application note details the methodological integration of 3-triisopropylsilyloxybenzyl bromide as a bifunctional linker precursor in the synthesis of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) libraries. Unlike linear alkyl or polyethylene glycol (PEG) chains, this aryl-based linker introduces a rigid meta-substituted geometry (120° vector) and lipophilic bulk via the triisopropylsilyl (TIPS) group. These features are critical for modulating physicochemical properties (logP, solubility) and constraining the conformational space of ternary complexes.
Introduction: The "Linkerology" of Meta-Substituted Aryls
In modern medicinal chemistry, the linker is no longer a passive connector; it is a determinant of pharmacological efficacy.[1] The choice of 3-triisopropylsilyloxybenzyl bromide addresses two specific challenges in the design of complex bioactive molecules:
-
Geometric Constraint (The Meta-Effect): Standard para-substituted benzyl linkers provide a linear (180°) exit vector. In contrast, the meta-substitution of this scaffold introduces a ~120° "kink" in the molecular chain. This curvature is often required to avoid steric clashes within the E3 ligase/POI (Protein of Interest) interface, potentially enhancing the cooperativity (
) of ternary complex formation. -
Orthogonality & Solubility (The TIPS Advantage): The TIPS group is approximately 700 times more stable to acid hydrolysis than the related TBDMS group, yet remains labile to fluoride sources (e.g., TBAF). Crucially, the bulky isopropyl groups significantly increase the lipophilicity of the intermediate, preventing aggregation and improving solubility in organic solvents during the synthesis of polar warhead-ligase conjugates.
Experimental Workflow & Logic
The following diagram illustrates the convergent synthetic strategy employed when using this linker. The workflow prioritizes the installation of the linker onto the less hindered nucleophile first (typically the E3 ligase ligand) to maximize yield.
Detailed Protocols
Protocol A: Alkylation of Amine/Phenol Nucleophiles
Objective: To attach the linker to the first ligand (e.g., Lenalidomide derivative or VHL ligand) while maintaining the TIPS protection.
Reagents:
-
Substrate (Nucleophile, 1.0 equiv)
-
3-Triisopropylsilyloxybenzyl bromide (1.1 – 1.2 equiv)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 – 3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add
(2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation (if phenolic) or activation. -
Linker Addition: Add 3-triisopropylsilyloxybenzyl bromide (1.2 equiv) dropwise.
-
Expert Insight: If the reaction is sluggish (monitored by TLC/LCMS), add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
-
-
Reaction: Stir at RT for 4–12 hours. Heating to 60°C may be required for sterically hindered amines, but avoid excessive heat to prevent silyl migration.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc). The TIPS group makes the product less polar, facilitating easy separation from unreacted polar starting materials.
Protocol B: Regioselective TIPS Deprotection
Objective: To cleave the silyl ether and reveal the phenol for the second coupling step.
Reagents:
-
TIPS-Intermediate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv)
-
Alternative: CsF in DMF (for base-sensitive substrates)
Procedure:
-
Dissolution: Dissolve the TIPS-intermediate in anhydrous THF (0.1 M) at 0°C.
-
Cleavage: Add TBAF (1.1 equiv) dropwise.
-
Expert Insight: Do not use a large excess of TBAF if your molecule contains esters, as basicity of commercial TBAF can cause transesterification. Buffered HF-Pyridine is a milder alternative for sensitive substrates.
-
-
Monitoring: The reaction is typically rapid (< 1 hour). Monitor for the disappearance of the lipophilic starting material.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc.
-
Critical Step: The byproduct (fluorotriisopropylsilane) and TBAF salts can be difficult to remove. Wash the organic layer thoroughly with water. If an emulsion forms, use a small amount of 1M HCl (if the product tolerates acid) to break it.
-
Comparative Data: Protecting Group Selection
The choice of TIPS over other silyl groups is data-driven. The table below highlights why TIPS is preferred for complex linker synthesis.
| Parameter | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) |
| Acid Stability ( | < 1 min | ~1 hour | ~700 hours |
| Base Stability | Low | High | Very High |
| Steric Bulk (A-Value) | 2.5 | 4.7 | > 5.0 |
| Lipophilicity Contribution | Low | Medium | High (Solubility Aid) |
| Deprotection Reagent | Mild Acid/Base | Fluoride/Acid | Fluoride (Selective) |
Data synthesized from Greene's Protective Groups in Organic Synthesis.[3]
Mechanistic Visualization: The Ternary Complex
The following diagram visualizes the role of the meta-linker in the final biological context. The 120° angle facilitates a specific protein-protein interaction (PPI) geometry.
Troubleshooting & Safety
-
Lachrymator Warning: Benzyl bromides are potent lachrymators. All weighing and reactions must be performed in a functioning fume hood.
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis by atmospheric moisture. Store the reagent under inert gas (
/Ar) in a desiccator at 4°C. If the solid turns yellow/orange, it indicates decomposition (HBr release); recrystallize from hexane before use. -
Incomplete Deprotection: If TBAF fails to fully deprotect the TIPS group (common in very crowded environments), switch to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate), a non-basic source of soluble fluoride.
References
-
PROTAC Linker Design
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
-
Meta-Substitution Bioisosteres
-
Frank, N., et al. (2022).[4] A new bioisostere for meta-substituted arenes. Nature/University of Oxford.
-
-
Protecting Group Stability
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Benzyl Bromide Reactivity
- MedChemExpress Protocols. Benzyl-PEG Linkers for PROTAC Synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: (3-(Bromomethyl)phenoxy)triisopropylsilane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for handling (3-(Bromomethyl)phenoxy)triisopropylsilane. The primary focus is to address the critical issue of premature hydrolysis of the triisopropylsilyl (TIPS) ether protecting group, a common challenge that can compromise experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by users.
Q1: I suspect my (3-(Bromomethyl)phenoxy)triisopropylsilane has hydrolyzed. What are the signs?
A1: The primary sign of hydrolysis is the presence of a new, more polar spot on a Thin-Layer Chromatography (TLC) analysis corresponding to the deprotected phenol, 3-(bromomethyl)phenol. In Nuclear Magnetic Resonance (NMR) spectroscopy, you would observe the disappearance of the characteristic isopropyl protons of the TIPS group and the appearance of a phenolic -OH proton. The crude material might also change in appearance, becoming an oil or a sticky solid if significant degradation has occurred.
Q2: What are the main causes of hydrolysis for this compound?
A2: The Si-O bond in the silyl ether is susceptible to cleavage by water. The main causes are:
-
Atmospheric Moisture: Exposure to air during storage or handling.[1][2]
-
Wet Solvents: Using solvents that have not been properly dried (anhydrous grade).
-
Contaminated Glassware: Failure to adequately dry glassware before use.[1]
-
Acidic or Basic Contaminants: Trace amounts of acid or base can catalyze the hydrolysis reaction.[3][4][5]
Q3: Can I still use my reagent if some hydrolysis has occurred?
A3: It is not recommended. The presence of the hydrolyzed byproduct, 3-(bromomethyl)phenol, can interfere with subsequent reactions. The free phenolic hydroxyl group can react with electrophiles or bases, leading to unwanted side products and reduced yields of your desired product. If the material is critical, it may be possible to repurify it by flash chromatography, but this requires rigorous anhydrous technique to prevent further hydrolysis.
Q4: What are the primary byproducts of hydrolysis?
A4: The hydrolysis of (3-(Bromomethyl)phenoxy)triisopropylsilane yields two main products: 3-(bromomethyl)phenol and triisopropylsilanol . The triisopropylsilanol can further condense with itself to form hexaisopropyldisiloxane.[6]
Section 2: In-Depth Troubleshooting Guide
Understanding the Vulnerability: The Silyl Ether Bond
Silyl ethers are widely used as protecting groups for alcohols and phenols because they are relatively stable under many reaction conditions but can be removed selectively.[3][7][8] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[3][9][10] The triisopropylsilyl (TIPS) group is considered robust due to its three bulky isopropyl groups, which sterically hinder the approach of nucleophiles (like water) or protons to the silicon-oxygen bond.[9][11] However, it is not immune to cleavage, especially in the presence of acid or fluoride ions.[4][11]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of silyl ethers is most commonly catalyzed by acid. Even trace amounts of acidic impurities or adventitious water can initiate this process. The mechanism proceeds as follows:
-
Protonation: The ether oxygen is protonated by an acid source (e.g., H₃O⁺), making it a better leaving group.
-
Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom.
-
Proton Transfer & Cleavage: A proton is transferred, and the Si-O bond breaks, releasing the phenol and a protonated silanol.
-
Deprotonation: The protonated silanol is deprotonated by water to yield triisopropylsilanol and regenerate the acid catalyst.
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol 3: Monitoring for Hydrolysis via Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of the starting material or monitor for degradation during a reaction.
Procedure:
-
Prepare a Sample: Dissolve a small amount of your (3-(Bromomethyl)phenoxy)triisopropylsilane in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Spot the sample onto a silica gel TLC plate.
-
Develop the Plate: Develop the plate using a non-polar eluent system, such as 95:5 Hexanes:Ethyl Acetate.
-
Visualize: Visualize the plate under a UV lamp (254 nm).
-
Analyze:
-
Pure Compound: A single, high-Rf (retention factor) spot should be observed.
-
Hydrolyzed Compound: The presence of a second, low-Rf spot (closer to the baseline) indicates the formation of the more polar 3-(bromomethyl)phenol.
-
Section 4: Technical Data Summary
The stability of a silyl ether is directly related to the steric bulk of the groups on the silicon atom. The TIPS group is significantly more stable than smaller silyl groups.
| Silyl Ether | Abbreviation | Relative Stability in Acid |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data adapted from established relative resistance values. | ||
| [12] | ||
| This table clearly illustrates that the TIPS group is approximately 700,000 times more stable to acidic hydrolysis than the simple TMS group, making it a robust choice for protecting hydroxyl groups. [12]However, this stability is relative, and rigorous anhydrous techniques are still mandatory for preventing degradation. |
References
-
Wikipedia. Silyl enol ether. [Link]
-
Wikipedia. Silyl ether. [Link]
-
MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]
-
Chemistry Stack Exchange. Mechanism of silyl enol ether hydrolysis under acidic conditions. [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
National Center for Biotechnology Information. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry Journal. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Pearson. Silyl Ether Protecting Groups Explained. [Link]
-
University of California, Santa Barbara. Water Sensitive Chemicals - Environment, Health & Safety. [Link]
-
YouTube. 26.02 Silyl Ethers as Protecting Groups. [Link]
-
Thieme. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
-
ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. benchchem.com [benchchem.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 3-Triisopropylsilyloxybenzyl Bromide Synthesis
Case ID: TIPS-BnBr-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support Topic: Yield Improvement & Troubleshooting for 3-Triisopropylsilyloxybenzyl Bromide
Executive Summary
The synthesis of 3-triisopropylsilyloxybenzyl bromide presents a specific chemoselective challenge: converting a benzylic alcohol to a bromide (or brominating a toluene derivative) without cleaving the acid-sensitive silyl ether (TIPS) or inducing ring bromination on the electron-rich aromatic system.
While the TIPS group is more robust than TMS or TBDMS, it remains susceptible to the strong acid byproducts (HBr) generated by traditional brominating agents like
Module 1: Synthetic Pathway Analysis
Comparison of Routes
| Feature | Route A: Appel Reaction (Recommended) | Route B: | Route C: Radical Bromination (NBS) |
| Reagents | NBS, AIBN, | ||
| Mechanism | Radical Substitution | ||
| pH Conditions | Near Neutral | Acidic (HBr generated) | Neutral |
| TIPS Stability | High | Moderate (Requires strict base control) | High |
| Key Risk | Removal of | Acid-catalyzed TIPS cleavage | Ring bromination (due to electron-donating oxygen) |
| Typical Yield | 85-95% | 60-75% | 50-65% |
Decision Logic
We strongly advise against Radical Bromination (Route C) for this substrate. The triisopropylsilyloxy group is an electron-donating group (EDG), which activates the benzene ring. Radical conditions often lead to competitive ring bromination or over-bromination, significantly lowering yield and complicating purification.
Module 2: Optimized Protocol (Appel Reaction)
This protocol is designed to minimize moisture exposure and ensure complete conversion of 3-(triisopropylsilyloxy)benzyl alcohol to the bromide.
Reagents & Stoichiometry
-
Substrate : 3-(triisopropylsilyloxy)benzyl alcohol (1.0 equiv)
-
Carbon Tetrabromide (
) : 1.25 equiv -
Triphenylphosphine (
) : 1.5 equiv -
Solvent : Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Additive : 2,6-Lutidine (0.1 equiv) — Optional buffer if substrate is extremely acid-sensitive.
Step-by-Step Procedure
-
Preparation : Flame-dry a round-bottom flask and cool under Argon flow.
-
Dissolution : Dissolve 3-(triisopropylsilyloxy)benzyl alcohol and
in anhydrous DCM. Cool the mixture to 0°C in an ice bath.-
Why? Cooling controls the exothermic formation of the phosphonium salt and prevents side reactions.
-
-
Activation : Dissolve
in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-
Visual Cue: The solution may turn slightly yellow. A white precipitate (polymerized phosphine oxides) is rare but possible.
-
-
Reaction : Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The bromide is usually less polar (higher
) than the alcohol.
-
-
Work-up (The "Hexane Crash" Method) :
-
Concentrate the reaction mixture to
20% of its original volume on a rotary evaporator (do not dry completely). -
Add cold n-Hexane (5x reaction volume) and stir vigorously for 15 minutes. Triphenylphosphine oxide (
) will precipitate as a white solid. -
Filter through a celite pad. Rinse the pad with hexanes.
-
-
Purification :
-
Concentrate the filtrate.
-
Critical Step : Flash chromatography on silica gel. Pre-treat the silica column with 1%
in hexanes to neutralize surface acidity. Elute with Hexanes/EtOAc gradient.
-
Module 3: Troubleshooting Guide (Q&A)
Q1: My yield is low (<50%), and I see the starting material disappearing. Where is it going?
Diagnosis: You are likely experiencing TIPS cleavage or Polymerization .
-
Cause: Although the Appel reaction is neutral, trace moisture can generate HBr. The TIPS group is acid-sensitive.
-
Solution: Add 2,6-lutidine (0.1 equiv) or imidazole (1.1 equiv) to the reaction mixture before adding
. This scavenges any transient acidic species without interfering with the bromination mechanism.
Q2: The product decomposes on the silica column.
Diagnosis: Benzyl bromides are reactive electrophiles and can alkylate the silanol groups on silica gel. Solution:
-
Neutralize Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (
) before packing the column. -
Fast Elution: Use a shorter column and run the chromatography quickly using slightly more polar solvent to reduce residence time.
-
Alternative: Use Neutral Alumina instead of silica gel.
Q3: I cannot get rid of the Triphenylphosphine Oxide ( ) impurity.
Diagnosis:
-
The
Trick: After the reaction, add anhydrous (1.5 equiv) and stir. forms a complex with that is insoluble in ether/hexanes. Filter the solid complex out.[1] -
Solvent Swap: If the "Hexane Crash" (Step 5 above) fails, dissolve the crude oil in minimal
and place it in a -20°C freezer overnight. often crystallizes out.
Q4: Can I use instead?
Answer: Yes, but with strict modifications.
-
You must use a base scavenger (Pyridine) to neutralize the 3 equivalents of HBr generated.
-
Protocol Adjustment: Mix Alcohol (1.0 eq) and Pyridine (0.4 eq) in
at 0°C. Add (0.35 eq) dropwise. -
Warning: Even with pyridine, yields are typically 10-15% lower than the Appel route due to the formation of phosphite ester byproducts.
Module 4: Mechanistic Visualization
Caption: Reaction pathway analysis showing the Appel mechanism (Path A) and critical failure points (Paths B & C) with corresponding chemical interventions.
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.
-
Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis. (Overview of Silyl Ether Stability).
-
BenchChem Technical Support . "Common Side Reactions of PBr3 with Alcohols and How to Avoid Them." (Detailed analysis of HBr byproducts).
-
Organic Chemistry Portal . "Appel Reaction: Mechanism and Protocols."
Sources
Technical Support Center: Stability and Purification of (3-(Bromomethyl)phenoxy)triisopropylsilane on Silica Gel
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of (3-(Bromomethyl)phenoxy)triisopropylsilane during purification by silica gel chromatography. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity of your compound.
Introduction
(3-(Bromomethyl)phenoxy)triisopropylsilane is a bifunctional molecule featuring a robust triisopropylsilyl (TIPS) ether and a reactive benzylic bromide. While TIPS ethers are known for their substantial stability compared to other silyl ethers, the acidic nature of standard silica gel can present challenges during chromatographic purification.[1][2] This guide will explore the potential stability issues and provide validated protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when purifying (3-(Bromomethyl)phenoxy)triisopropylsilane on silica gel?
A1: The two main concerns are the cleavage of the TIPS ether and potential reactions of the benzylic bromide. Standard silica gel is weakly acidic due to surface silanol groups, which can catalyze the hydrolysis of the silyl ether.[1][3] While TIPS ethers are generally acid-resistant, prolonged exposure to the acidic silica surface, especially with certain solvent systems, can lead to partial or complete deprotection.[1][2] The benzylic bromide moiety, being a reactive functional group, might also be susceptible to degradation on the acidic stationary phase.[4]
Q2: How does the stability of a TIPS ether compare to other common silyl ethers?
A2: The stability of silyl ethers is directly proportional to the steric bulk around the silicon atom.[1] TIPS ethers are significantly more stable than less hindered silyl ethers. The general order of stability is:
-
Least Stable: TMS (Trimethylsilyl)
-
↓ TES (Triethylsilyl)
-
↓ TBS/TBDMS (tert-Butyldimethylsilyl)
-
↓ TIPS (Triisopropylsilyl)
This high stability makes TIPS a preferred protecting group for multi-step syntheses.[5]
Q3: What are the visible signs of compound degradation during column chromatography?
A3: Degradation on a silica gel column can manifest in several ways:
-
Appearance of new spots on TLC analysis of collected fractions: This is the most direct evidence of decomposition or deprotection.
-
Streaking or tailing of the compound spot on TLC: This can indicate an interaction with the acidic silica, although it can also be caused by other factors.[6][7]
-
Low recovery of the desired product: If the compound is degrading, the overall yield after purification will be diminished.
-
Isolation of the deprotected alcohol: You may isolate (3-(bromomethyl)phenol) as a byproduct.
Q4: Can the choice of solvent system affect the stability of my compound on silica gel?
A4: Absolutely. Protic solvents like methanol, even in small amounts, can facilitate the hydrolysis of silyl ethers on the acidic silica surface.[1][8] It is advisable to use anhydrous aprotic solvents. If a polar protic solvent is necessary to elute your compound, neutralizing the silica gel is highly recommended.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (3-(Bromomethyl)phenoxy)triisopropylsilane.
Problem 1: The TIPS ether is being cleaved during chromatography.
-
Potential Cause: The primary culprit is the inherent acidity of the silica gel.[1][3]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: This is the most effective solution. Add 1-3% triethylamine (TEA) to your eluent system.[6][8] This will neutralize the acidic silanol groups on the silica surface, preventing acid-catalyzed cleavage of the silyl ether.[6][9] Always perform a preliminary TLC with the TEA-containing eluent to ensure your compound is stable in the presence of the base and to determine the new Rf value.[6]
-
Use Pre-treated Neutral Silica Gel: Commercially available neutral silica gel is an excellent alternative that minimizes the risk of degrading acid-sensitive compounds.[3][10]
-
Switch to an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase such as neutral alumina or Florisil® (magnesium silicate).[6][11][12]
-
Problem 2: The benzylic bromide is degrading on the column.
-
Potential Cause: Benzylic halides can be sensitive to both acidic and basic conditions. The acidic surface of silica gel may promote side reactions.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: As with silyl ether cleavage, neutralizing the silica gel with triethylamine can mitigate acid-catalyzed degradation.[7][11]
-
Minimize Residence Time: Optimize your chromatography conditions for a faster elution. This can be achieved by adjusting the solvent polarity or using a shorter column.[1]
-
Consider Alternative Purification Methods: If chromatographic purification proves too harsh, recrystallization may be a viable alternative for purifying your compound.[13]
-
Problem 3: The compound is streaking or tailing on the TLC plate and column.
-
Potential Cause: Tailing is often a sign of undesirable interactions between the compound and the stationary phase, which can be exacerbated by the acidity of the silica gel.[6][7]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography
This protocol is suitable for a preliminary purification attempt, but careful monitoring for degradation is essential.
-
TLC Analysis: Develop a suitable solvent system using a mixture of hexane and ethyl acetate. The ideal Rf for the target compound is between 0.2 and 0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top of the silica bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[15]
-
Elution: Begin elution with the determined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivated Silica Gel Chromatography
This is the recommended protocol for purifying acid-sensitive compounds like (3-(Bromomethyl)phenoxy)triisopropylsilane.
-
TLC Analysis with Modifier: Develop a solvent system containing 1-3% triethylamine in your chosen hexane/ethyl acetate mixture.[6] Note any change in the Rf value compared to the system without TEA.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase containing 1-3% triethylamine. Pack the column as described in Protocol 1.[6]
-
Sample Loading: Load the sample using either the wet or dry loading method as described above.
-
Elution and Analysis: Elute the column with the TEA-containing mobile phase and monitor the fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| TIPS Ether Cleavage | Acidic nature of silica gel[1][3] | Neutralize silica with 1-3% TEA in the eluent[6][8] |
| Benzylic Bromide Degradation | Reactivity on acidic stationary phase | Deactivate silica gel; minimize column residence time[1][7] |
| Compound Streaking/Tailing | Adverse interaction with silica[6][7] | Add 1-3% TEA to the mobile phase[6][14] |
Visual Workflows
Troubleshooting Workflow for Compound Instability
Caption: Decision tree for troubleshooting instability issues on silica gel.
Mechanism of Acid-Catalyzed Silyl Ether Cleavage
Caption: Simplified mechanism of silyl ether cleavage on an acidic silica surface.
References
- Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- Benchchem. Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
- ResearchGate. When basification of silica gel is required, before using Column chromatography?.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Benchchem. Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?.
- University of Rochester. Chromatography: The Solid Phase.
- University of Rochester. Chromatography: Solvent Systems For Flash Column.
- Teledyne LABS. Silica Gel Column Chromatography.
- NACALAI TESQUE, INC. Silica Gel for Column Chromatography|Products.
- PMC. Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Daken Chem. Guide to Triisopropylsilane.
- Science of Synthesis. Knowledge Updates 2010/2.
- ChemicalBook. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis.
- Benchchem. Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.
- Reddit. Alternatives to silica gel or alternative method of purification?.
- Thieme Chemistry. Amino Acid-Protecting Groups.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Thieme Chemistry. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3.
- Thieme Chemistry. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihy.
- Sigma-Aldrich. Triisopropylsilane TIS.
- ResearchGate. Are there alternatives for silica for column chromatography?.
- Benchchem. Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
- Gelest, Inc. Silicon-Based Blocking Agents.
- ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
- Red River. Silica Gel Alternatives: Top Solutions for Moisture Control.
- ACS Publications. Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species.
- Xometry. Silica Gel vs. Molecular Sieve: What Are the Differences?.
- ResearchGate. The influence of pH on the surface characteristics of silica gel soaked in aqueous solutions.
- PubMed. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- Sorbead India. Silica gel vs Zeolite molecular sieve an overview.
- University of Rochester. Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds.
- ResearchGate. How to removal of excess silyl ether reagent from reaction mixture?.
- University of Rochester. Tips for Flash Column Chromatography.
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture?.
- Google Patents. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds.
- Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
- EPA. Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- Semantic Scholar. N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
- Benchchem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Hindered Benzyl Bromides
Role: Senior Application Scientist Subject: Overcoming Steric Inertia in Benzyl Bromide Substitutions Ticket ID: #BB-STERIC-001
Introduction: Why Your Reaction Stalled
If you are reading this, you are likely staring at a TLC plate that hasn't changed in 24 hours. You are working with a benzyl bromide, usually a highly reactive class of electrophiles (lachrymators), yet your specific substrate—likely bearing ortho-substituents (e.g., 2,6-dimethylbenzyl bromide) or a bulky nucleophile—is inert.
The Core Problem: Standard benzyl bromides react via a hybrid
This guide moves beyond standard textbook advice. We will use Phase Transfer Catalysis (PTC) , In-Situ Finkelstein Activation , and Silver-Promoted Ionization to force the reaction to completion.
Module 1: Diagnostic Logic
Before adding more reagents, determine the failure mode. Use this logic flow to identify the bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of low reactivity in benzyl bromide substitutions.
Module 2: The Environment (Solvation Thermodynamics)
For hindered substrates, the energy penalty for the transition state is high. You cannot afford to waste energy desolvating your nucleophile.
The "Naked Anion" Effect:
In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonds. In Polar Aprotic Solvents (DMSO, DMF, DMAc), the solvent binds the cation (e.g.,
Solvent Selection Guide:
| Solvent | Dielectric Const. ( | Suitability for Hindered | Technical Note |
| DMSO | 46.7 | Excellent | Maximizes nucleophilicity; difficult to remove (high BP). |
| DMF | 36.7 | Very Good | Standard choice; watch for decomposition at |
| Acetone | 20.7 | Good | Essential for Finkelstein conditions (NaI solubility). |
| THF | 7.5 | Poor | Too non-polar for difficult substitutions; use only with strong PTC. |
| Ethanol | 24.5 | Avoid | H-bonding cages nucleophile; promotes solvolysis side reactions. |
Module 3: Activation Strategies
If changing the solvent is insufficient, you must lower the activation energy or change the leaving group.
Strategy A: The "Finkelstein Assist" (TBAI Catalysis)
Mechanism: Tetrabutylammonium Iodide (TBAI) acts as a dual-mode catalyst.
-
Phase Transfer: The tetrabutylammonium cation (
) pulls the nucleophile into the organic phase (if heterogeneous). -
Halide Exchange: Iodide (
) is a better nucleophile and a better leaving group than bromide. It attacks the hindered benzyl bromide to form a transient Benzyl Iodide , which is significantly more reactive toward your target nucleophile.
Protocol 1: TBAI-Catalyzed Substitution Applicability: Moderate steric hindrance (e.g., one ortho-substituent).
-
Stoichiometry: Dissolve Benzyl Bromide (1.0 eq) and Nucleophile (1.2–1.5 eq) in anhydrous DMF or Acetone (
). -
Catalyst: Add TBAI (10–20 mol%) .
-
Note: Do not use stoichiometric TBAI unless necessary; it complicates purification.
-
-
Temperature: Stir at RT for 2 hours . If no reaction, heat to 60°C .
-
Monitoring: Look for the transient benzyl iodide on TLC (often runs slightly higher/lower than bromide and stains differently).
Strategy B: Silver-Promoted "Forced" Ionization
Mechanism: When sterics completely block backside attack (
Protocol 2: Silver Oxide (
-
Setup: Flame-dry glassware. Exclude light (wrap flask in foil).
-
Solvent: Use DCM or Toluene (non-coordinating solvents are often preferred here to destabilize the ion pair, though DMF works for solubility).
-
Reagents: Add Benzyl Bromide (1.0 eq), Nucleophile (1.1 eq), and
(1.5 eq) . -
Reaction: Stir vigorously. The precipitation of AgBr (yellowish-white solid) drives the reaction forward (Le Chatelier’s principle).
-
Workup: Filter through a Celite pad to remove silver salts immediately.
Module 4: Mechanism Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is the pathway for TBAI activation.
Figure 2: The TBAI Catalytic Cycle. The iodide displaces the bromide to form a more reactive intermediate, which is then attacked by the nucleophile.
Module 5: FAQ & Troubleshooting
Q: I see a new spot on TLC that isn't product or starting material. What is it?
A: It is likely the Wurtz Coupling Dimer (Ar-
-
Cause: Highly reactive benzyl radicals or cations coupling with themselves. This often happens if you use active metals (Zn, Mg) or excessive heat.
-
Fix: Lower the temperature. If using Silver salts, add them slowly at
before warming.
Q: My reaction turns black/brown immediately. A: Benzyl bromides are thermally unstable and light-sensitive.
-
Fix: Wrap the flask in aluminum foil. Ensure your solvent is degassed; oxygen can promote radical decomposition of benzylic positions.
Q: Can I use NaI instead of TBAI? A: Only if your solvent is Acetone (classic Finkelstein). In DMF or Toluene, NaI has poor solubility compared to TBAI. The lipophilic tetrabutylammonium chain is essential for solubility in organic media.
References
-
Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
TBAI Catalysis Mechanism : Czernecki, S., & Georgoulis, C. (1976).[1] New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters.
-
Silver Oxide Mediated Benzylation : Tanabe, M., & Peters, R. H. (1970). Synthetic Applications of Silver Oxide. Organic Syntheses.
-
Nucleophilic Substitution Mechanisms : Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wurtz Coupling Side Reactions : Kang, B., et al. (2024).[2] Sodium dispersion-mediated reductive dimerization. Tetrahedron Green Chem.
Sources
Optimization of TIPS protection using TIPSCl and imidazole
Technical Support Center: TIPS Protection Optimization
Topic: Optimization of Triisopropylsilyl (TIPS) Protection using TIPSCl and Imidazole Ticket ID: TIPS-OPT-882 Assigned Specialist: Senior Application Scientist
Introduction: The TIPS Advantage
Welcome to the Technical Support Center. You are likely employing the Triisopropylsilyl (TIPS) group because you require a robust protecting group that survives conditions where TMS or TBDMS fail. The TIPS group is approximately 100,000 times more stable than TMS in basic conditions and significantly more stable than TBDMS in acidic environments.
However, this stability comes at a cost: Steric Bulk . The same bulk that protects your molecule also makes the installation of the group (silylation) kinetically slower. This guide optimizes the standard TIPSCl/Imidazole protocol to overcome these kinetic barriers while maintaining selectivity.
Module 1: Mechanistic Insight
To troubleshoot effectively, you must understand the "Invisible" intermediate. The reaction does not proceed via direct attack of the alcohol on TIPSCl. Instead, imidazole acts as a nucleophilic catalyst .
The Catalytic Cycle:
-
Activation: Imidazole attacks TIPSCl to displace the chloride, forming the highly electrophilic
-TIPS-imidazolium species. -
Silylation: The alcohol attacks this intermediate (which is much more reactive than TIPSCl).
-
Regeneration: The displaced imidazole acts as a base to neutralize the generated HCl.
Figure 1: The Nucleophilic Catalysis Cycle. The reaction rate depends on the formation of the Green intermediate.
Module 2: The "Gold Standard" Protocol
Do not deviate from this stoichiometry unless you have a specific reason (see Troubleshooting).
| Component | Equiv. | Role | Critical Note |
| Substrate (R-OH) | 1.0 | Limiting Reagent | Dry thoroughly (azeotrope with toluene). |
| TIPSCl | 1.1 – 1.2 | Silyl Source | Clear liquid. If cloudy/white, it has hydrolyzed; discard. |
| Imidazole | 2.5 – 3.0 | Base & Catalyst | Must be >2.0 equiv to scavenge HCl and drive equilibrium. |
| DMF (Anhydrous) | [0.5 – 1.0 M] | Solvent | High concentration is vital. Dilution kills this reaction. |
Standard Workflow:
-
Dissolve Imidazole (2.5 eq) in anhydrous DMF under Nitrogen/Argon.
-
Add TIPSCl (1.2 eq) dropwise. Observation: A white precipitate (Im-HCl) may form immediately or over time.
-
Add the Alcohol (1.0 eq) dissolved in minimal DMF.
-
Stir at 23 °C for 4–12 hours.
-
Quench: Add Saturated NaHCO₃ or Water.
Module 3: Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction is stalled at 50% conversion after 24 hours."
Diagnosis: Steric Hindrance. The isopropyl groups on TIPS are clashing with the substrate's local environment. Solution A (Thermal): Increase temperature to 60°C . TIPSCl is thermally stable. Solution B (Catalytic Spike): Add 0.1 eq of DMAP (4-Dimethylaminopyridine).
-
Why? DMAP is a superior nucleophilic catalyst compared to imidazole. It forms an
-TIPS-pyridinium species that is more electrophilic than the imidazolium counterpart. Solution C (Concentration): If running at 0.1 M, concentrate to 1.0 M . This is a bimolecular reaction; rate is proportional to concentration squared.
Issue 2: "I cannot get rid of DMF during workup. It ruins my NMR."
Diagnosis: DMF has a high boiling point (153°C) and is miscible with water, making it hard to extract. The "LiCl Trick" Protocol:
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Ether.
-
Wash 1: Water (removes bulk imidazole).
-
Wash 2 & 3: 5% Aqueous Lithium Chloride (LiCl) .
-
Wash 4: Brine.
-
Dry over Na₂SO₄.[5]
Issue 3: "I need to protect a primary alcohol in the presence of a secondary one."
Diagnosis: You need to exploit the kinetic isotope effect of steric bulk. Protocol Adjustment:
-
Cool reaction to -20 °C or 0 °C .
-
Add TIPSCl slowly (syringe pump over 1 hour).
-
Use exactly 1.05 eq of TIPSCl.
-
Result: The primary alcohol reacts within minutes; the secondary alcohol is effectively inert at this temperature due to the massive steric shield of the TIPS group.
Issue 4: "TIPSCl is not working on my tertiary alcohol."
Diagnosis: TIPSCl/Imidazole is often too weak for tertiary alcohols. The "Nuclear" Option: Switch reagents.
-
Reagent: TIPSOTf (Triisopropylsilyl triflate).
-
Base: 2,6-Lutidine (Non-nucleophilic base).
-
Why? The triflate is a "super-leaving group," making the silicon center exponentially more electrophilic. Imidazole is incompatible with triflates (forms stable salts); Lutidine is required.
Module 4: Comparative Stability Data
Use this table to justify your choice of TIPS over other silyl groups.
| Silyl Group | Relative Stability (Acid) | Relative Stability (Base) | Fluoride Cleavage (TBAF) |
| TMS | 1 (Minutes) | 1 (Minutes) | Instant |
| TES | 64 | 10-100 | Fast |
| TBDMS (TBS) | 20,000 | 20,000 | Moderate |
| TIPS | 100,000+ | 100,000+ | Slow / Requires Heat |
| TBDPS | 5,000,000 | 20,000 | Slow |
Note: TIPS is unique because it is more stable to base than TBDPS, but less stable to acid.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision Matrix for stalled silylation reactions.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6] Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational protocol for imidazole catalysis).
-
Cunico, R. F., & Bedell, L. (1980). The Triisopropylsilyl Group as a Hydroxyl Protecting Function.[6][7] The Journal of Organic Chemistry, 45(23), 4797–4798. (Establishes TIPS stability data).
-
Common Organic Chemistry. (2023). TIPS Protection of Alcohols. (Standard reaction conditions and workup).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on stability and selectivity).
-
Khalafi-Nezhad, A., et al. (2014). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation.[2][8][9] Journal of the Brazilian Chemical Society. (Optimization for rapid synthesis).
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-(Bromomethyl)phenoxy)triisopropylsilane
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the removal of silyl byproducts from reactions involving (3-(Bromomethyl)phenoxy)triisopropylsilane. The bulky triisopropylsilyl (TIPS) group, while an excellent protecting group, can generate persistent byproducts that complicate purification. This center offers field-proven solutions to these common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common silyl byproducts I'm seeing in my reaction mixture?
A1: When using TIPS-protected compounds or reagents, two principal byproducts are commonly generated:
-
Triisopropylsilanol (TIPS-OH): Formed by the hydrolysis of silyl ethers or other silicon-based intermediates.
-
Hexaisopropyldisiloxane (TIPS-O-TIPS): Formed from the self-condensation of two molecules of triisopropylsilanol.[1]
These byproducts are sterically bulky, relatively non-polar, and can appear as "greasy" oils, making them challenging to separate from the desired product.[2]
Q2: Why are these byproducts difficult to remove via standard silica gel chromatography?
A2: The difficulty arises from their physical properties. Both TIPS-OH and particularly the less polar TIPS-O-TIPS often have Rf values on silica gel that are very close to many target molecules, leading to co-elution.[3] Furthermore, silanols can streak on silica gel columns, further complicating the separation. Standard liquid-liquid extractions are also often ineffective due to the non-polar nature of these byproducts.[3]
Q3: Will the recommended purification methods affect the stability of my target molecule, specifically the C-Br bond?
A3: This is a critical consideration. The benzylic bromide in (3-(Bromomethyl)phenoxy)triisopropylsilane is a reactive functional group. The primary reagent recommended for byproduct removal, tetrabutylammonium fluoride (TBAF), is a source of nucleophilic fluoride ions. While the primary target of fluoride is the silicon atom, it can participate in nucleophilic substitution (SN2) reactions. Under standard, controlled conditions (e.g., short reaction times at 0 °C to room temperature), the cleavage of the Si-O bond is significantly faster than the attack on the benzylic bromide.[4][5][6] However, prolonged exposure, elevated temperatures, or the use of "anhydrous" TBAF can increase the risk of forming the corresponding benzyl fluoride.[7][8] It is crucial to monitor the reaction closely by TLC.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Persistent non-polar spot on TLC that co-elutes with my product. | The spot is likely hexaisopropyldisiloxane (TIPS-O-TIPS), which is very non-polar. | Utilize the Fluoride-Mediated Quench (Protocol 1) to convert the silyl byproduct into the more polar and easily separable triisopropylsilyl fluoride and subsequently triisopropylsilanol. |
| ¹H NMR shows a persistent, broad singlet around 1.1-1.3 ppm that I can't remove. | This signal is characteristic of the isopropyl protons on the TIPS group of the byproducts (TIPS-OH, TIPS-O-TIPS). | The presence of these signals confirms silyl byproduct contamination. Perform the Fluoride-Mediated Quench (Protocol 1) followed by an aqueous workup to remove the resulting polar species. |
| My purified product is a "greasy" oil, and yields are low after chromatography. | Co-elution with the oily silyl byproducts is contaminating the desired compound and leading to the collection of mixed fractions, thereby reducing the isolated yield. | First, apply Protocol 1 to chemically alter the byproducts. Then, proceed with Optimized Flash Chromatography (Protocol 2) to effectively separate your target molecule. |
Data & Diagrams
Table 1: Comparative Properties of Target Compound and Byproducts
This table summarizes key physical data to aid in the identification and separation of the target compound from common silyl byproducts.
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
| (3-(Bromomethyl)phenoxy)triisopropylsilane | C₁₆H₂₇BrOSi | 359.38 | N/A | N/A | Target molecule; moderately polar. |
| Triisopropylsilanol (TIPS-OH) | C₉H₂₂OSi | 174.36 | 196 °C / 750 mmHg[2][9][10] | 0.878[2][9][10] | More polar byproduct; can streak on silica. |
| Hexaisopropyldisiloxane (TIPS-O-TIPS) | C₁₈H₄₂OSi₂ | 330.70 | ~280-300 °C (est.) | ~0.85 (est.) | Non-polar byproduct; often co-elutes with products. |
Diagram 1: Purification Workflow
This diagram outlines the decision-making process for purifying crude (3-(Bromomethyl)phenoxy)triisopropylsilane.
Caption: Decision workflow for purification strategy.
Featured Protocols
Protocol 1: Fluoride-Mediated Quench for Silyl Byproduct Removal
This protocol converts non-polar silyl byproducts into more polar, water-soluble species that can be easily removed through an aqueous workup. The mechanism relies on the high affinity of fluoride for silicon, which drives the cleavage of Si-O bonds.[4][6]
Materials:
-
Crude reaction mixture containing the target compound and silyl byproducts.
-
Tetrahydrofuran (THF).
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF.
-
Diethyl ether or Ethyl acetate.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolve the crude reaction mixture in THF (a concentration of ~0.1 M is a good starting point).
-
Cool the solution to 0 °C using an ice-water bath. This minimizes potential side reactions with the benzylic bromide.
-
Slowly add TBAF (1.0 M in THF, 1.1 equivalents relative to the estimated amount of silyl byproducts) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The goal is the disappearance of the non-polar silyl byproducts, not the deprotection of the main compound. This should be rapid (typically 10-20 minutes).
-
Once the byproducts are consumed, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude material is now ready for final purification via Protocol 2.
Protocol 2: Optimized Flash Chromatography
This protocol is designed for the final purification of the target compound after the majority of silyl byproducts have been removed or converted.
Materials:
-
Crude product from Protocol 1.
-
Silica gel (230-400 mesh).
-
Hexanes and Ethyl Acetate (or other suitable solvent system).
-
Triethylamine (optional, but recommended).
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., starting with 98:2 Hexanes:Ethyl Acetate). The polarity should be determined by TLC analysis of the crude material.
-
Optional but Recommended: To prevent streaking from any residual triisopropylsilanol (TIPS-OH), add 0.5-1% triethylamine to the eluent mixture.[11]
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if necessary, while collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-(Bromomethyl)phenoxy)triisopropylsilane.
References
- Benchchem. (n.d.). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- Benchchem. (n.d.). Triisopropylsilanol | 17877-23-5.
- ChemicalBook. (2026, January 13). TRIISOPROPYLSILANOL | 17877-23-5.
- Smolecule. (2023, August 15). Buy Triisopropylsilanol | 17877-23-5.
- Sigma-Aldrich. (n.d.). Triisopropylsilanol 98% | 17877-23-5.
- Sigma-Aldrich. (n.d.). Triisopropylsilanol 98% | 17877-23-5.
- Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
- ResearchGate. (n.d.). (a) Fluorination of benzyl bromide with TBAT in MeCN-d3 (at 335 K). (b)....
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.
- Thieme. (n.d.). Product Class 6: Benzylic Fluorides.
- Gelest. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- DigitalCommons@UNL. (2005, September 15). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION.
- An-Najah Staff. (n.d.). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
Sources
- 1. Buy Triisopropylsilanol | 17877-23-5 [smolecule.com]
- 2. Triisopropylsilanol | 17877-23-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. TRIISOPROPYLSILANOL | 17877-23-5 [chemicalbook.com]
- 10. Triisopropylsilanol 98 17877-23-5 [sigmaaldrich.com]
- 11. Workup [chem.rochester.edu]
Technical Support: Stability Protocol for (3-(Bromomethyl)phenoxy)triisopropylsilane
Case ID: TIPS-BnBr-001 Status: Active Severity: High (Irreversible Sample Loss)
Executive Summary: The "Pink Gunk" Phenomenon
The Issue: Users frequently report that clear, colorless oils of (3-(Bromomethyl)phenoxy)triisopropylsilane turn pink, then dark red/black, and finally solidify into an insoluble resin upon storage—even at -20°C.
The Diagnosis: This is not simple degradation; it is an auto-catalytic Friedel-Crafts polymerization . Your molecule contains both a potent electrophile (benzyl bromide) and an activated nucleophile (the silyl-protected phenol ring). Under specific conditions, the molecule attacks itself.
Immediate Action Required: If your sample has already turned dark black/solid, it is likely unrecoverable. If it is pink/red, immediately dilute in non-polar solvent (Hexanes/Heptane) and pass through a plug of basic alumina or K₂CO₃ to neutralize the acid catalyst.
The Mechanism of Failure (Root Cause Analysis)
To prevent the issue, you must understand the "Doom Loop." The polymerization is driven by two factors:
-
Electronic Activation: The triisopropylsilyloxy (-OTIPS) group is a strong electron-donating group (EDG). It activates the benzene ring (specifically positions 4 and 6) toward electrophilic attack.
-
Acid Catalysis: The reaction generates HBr as a byproduct. HBr is a strong acid that does two things:
-
Catalyzes further Friedel-Crafts alkylation.
-
Cleaves the TIPS group, generating a free phenol. The free phenol is 100x more nucleophilic than the TIPS-ether , causing a runaway exotherm.
-
Visualization: The Auto-Catalytic Decomposition Cycle
Figure 1: The decomposition cycle. Note that HBr generation creates a positive feedback loop, accelerating the reaction exponentially.
Troubleshooting Guide: Synthesis & Purification
The majority of stability issues originate from the purification step. Standard silica gel chromatography is often acidic enough to initiate the decomposition.
Workflow: The "Neutralization" Protocol
| Step | Standard Protocol (RISKY) | Stabilized Protocol (RECOMMENDED) | Why? |
| Quench | Water/Brine wash | Sat. NaHCO₃ or 1M NaOH wash | Ensures total removal of acid from the bromination step (e.g., NBS/PPh3 or PBr3). |
| Drying | MgSO₄ | K₂CO₃ / Na₂SO₄ mix | MgSO₄ is slightly acidic. K₂CO₃ acts as a solid-phase acid scavenger. |
| Column | Standard Silica Gel | Neutralized Silica or Basic Alumina | Standard silica is acidic (pH ~5). It will degrade this molecule. |
| Eluent | Hexanes/EtOAc | Hexanes/EtOAc + 1% Triethylamine | The amine keeps the column basic and scavenges trace HBr during separation. |
| Evaporation | Rotovap at 40°C | Rotovap < 30°C, Argon bleed | Heat accelerates the alkylation. |
Detailed Purification Decision Tree
Figure 2: Purification logic flow. Note the critical emphasis on pH control before and during chromatography.
Storage & Handling FAQs
Q: Can I store the neat oil in the freezer? A: No. Storing neat (solvent-free) increases the effective concentration of both electrophile and nucleophile, maximizing the reaction rate.
-
Best Practice: Store as a 0.5M solution in a non-polar solvent (Hexane or Benzene) at -20°C. The dilution reduces the intermolecular collision frequency (Reaction rate
).
Q: Why did my sample turn pink? A: Pink coloration indicates the formation of trace HBr and the initial formation of cationic intermediates (often highly conjugated). It is the "Check Engine" light.
-
Fix: If it is pink, filter it through a small plug of basic alumina immediately.
Q: Can I use Copper wire to stabilize it? A: Copper stabilizes radical mechanisms (like acrylate polymerization). This mechanism is primarily ionic (Friedel-Crafts). Copper will not help. You need a base (Acid Scavenger).
-
Recommended Stabilizer: Store over a few pellets of activated 4Å Molecular Sieves (which are slightly basic) or solid K₂CO₃.
Q: Is the TIPS group the problem? Should I switch to TBDMS? A: Switching to TBDMS will likely make it worse . TBDMS is more acid-labile than TIPS. If HBr forms, TBDMS will fall off faster, leading to rapid polymerization.
-
Alternative: If stability is impossible, consider an electron-withdrawing protecting group (like an Acetyl or Pivaloyl ester) to deactivate the ring, though this changes the chemistry of your next step.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Discusses the relative stability of Silyl ethers (TIPS vs TBDMS) toward acid hydrolysis.
-
Friedel-Crafts Chemistry . Olah, G. A. (1973). Foundational text on the mechanism of self-alkylation of benzyl halides.
-
Reactivity of Benzyl Bromides . Master Organic Chemistry. (General reactivity principles of benzylic electrophiles).
Validation & Comparative
Diagnostic Guide: 1H NMR Characterization of (3-(Bromomethyl)phenoxy)triisopropylsilane
Executive Summary
Molecule: (3-(Bromomethyl)phenoxy)triisopropylsilane Role: A robust, lipophilic building block used in organic synthesis, specifically as a protected benzyl bromide linker. Significance: This molecule combines the steric bulk and stability of the Triisopropylsilyl (TIPS) protecting group with a reactive benzylic bromide . It is superior to TBDMS analogs in multistep syntheses requiring harsh basic or acidic conditions, preventing premature deprotection.
This guide provides a diagnostic breakdown of its 1H NMR spectrum to assist researchers in validating identity and purity, distinguishing it from common synthetic impurities like the des-bromo alcohol or silyl byproducts.
Structural Analysis & Predicted 1H NMR Spectrum
The 1H NMR spectrum of this molecule is characterized by three distinct regions: the high-field aliphatic silyl region, the mid-field benzylic region, and the low-field aromatic region.
Diagnostic Signal Table (400 MHz, CDCl₃)
| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Notes |
| Aromatic | 7.18 – 7.24 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. |
| Aromatic | 6.95 – 7.05 | Multiplet (m) | 2H | Ar-H4, H6 | Ortho/Para to TIPS/Bromide. |
| Aromatic | 6.80 – 6.85 | Singlet-like (t) | 1H | Ar-H2 | Isolated between substituents. |
| Benzylic | 4.44 – 4.48 | Singlet (s) | 2H | Ar-CH₂ -Br | Critical Purity Marker. Sharp singlet. |
| Aliphatic | 1.18 – 1.30 | Septet (m) | 3H | Si-CH -(CH₃)₂ | Methine protons of isopropyl. |
| Aliphatic | 1.08 – 1.12 | Doublet (d) | 18H | Si-CH-(CH₃ )₂ | Methyl protons of isopropyl. |
Structural Visualization
The following diagram illustrates the proton environments corresponding to the table above.
Caption: Simplified connectivity showing the three distinct NMR chemical shift zones: Aliphatic (Blue), Aromatic (Red), and Benzylic (Green).
Comparative Analysis: Performance & Alternatives
A. TIPS vs. TBDMS: Stability & Spectral Clarity
The choice between TIPS (Triisopropylsilyl) and TBDMS (tert-Butyldimethylsilyl) is critical for process optimization.
| Feature | TIPS Protection (Recommended) | TBDMS Protection (Alternative) |
| Acid Stability | High: ~35x more stable than TBDMS. Survives mild acidic workups.[1] | Moderate: Cleaves readily with dilute AcOH or HCl. |
| Base Stability | High: Resistant to strong bases (e.g., BuLi) used in alkylations. | Moderate: Can migrate or cleave under harsh basic conditions. |
| NMR Fingerprint | Multiplet Region (1.0–1.3 ppm): Can obscure other alkyl chains but leaves 0.0–1.0 ppm clear. | Singlets (0.1 & 0.9 ppm): Very distinct, but the 0.0 ppm region often overlaps with grease/TMS. |
| Crystallinity | TIPS derivatives are often oils/low-melting solids. | TBDMS derivatives are more likely to be crystalline solids. |
Expert Insight: Use TIPS if the subsequent reaction involves lithiation or strong nucleophiles that might attack the silicon center. The steric bulk of the isopropyl groups shields the silicon atom more effectively than the methyl groups of TBDMS.
B. Purity Assessment: Distinguishing Impurities
The most common impurity is the starting alcohol (3-(triisopropylsilyloxy)phenylmethanol) resulting from incomplete bromination or hydrolysis.
-
Product (Bromide): Diagnostic singlet at ~4.45 ppm .
-
Impurity (Alcohol): Diagnostic signal at ~4.65 ppm (often appearing as a doublet if the OH proton couples, or a broad singlet).
-
Resolution: A 0.2 ppm difference allows for easy integration to calculate molar purity.
Experimental Protocol
Synthesis Workflow
This protocol ensures high purity by sequencing the protection step before bromination to avoid side reactions.
Caption: Two-step synthesis designed to maximize yield and minimize silyl migration.
Step-by-Step Methodology
Step 1: Selective Protection
-
Dissolve 3-hydroxybenzyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0°C under nitrogen.
-
Add TIPS-Cl (1.1 equiv) dropwise. Note: TIPS-Cl is selective for the phenolic -OH over the benzylic -OH due to the higher acidity of the phenol.
-
Stir at RT for 12 hours. Quench with water, extract with EtOAc.
-
Validation: Check NMR for loss of phenolic proton (~9.5 ppm) and retention of benzylic alcohol (~4.6 ppm).
Step 2: Bromination (Appel Reaction)
-
Dissolve the intermediate alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM (0.2 M).
-
Cool to 0°C.
-
Add PPh₃ (1.2 equiv) portion-wise. Caution: Exothermic.
-
Stir for 2 hours at 0°C.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Validation: Check NMR for shift of benzylic CH₂ from 4.65 ppm (Alcohol) to 4.45 ppm (Bromide) .
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (Standard reference for TIPS vs TBDMS stability profiles).
-
Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871. Link
- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition1975, 14, 801–811. (Mechanism for Step 2).
- Spectral Database for Organic Compounds (SDBS). "1H NMR of Benzyl Bromide Derivatives." AIST, Japan.
Sources
Mass spectrometry analysis of 3-triisopropylsilyloxybenzyl bromide
Publish Comparison Guide: Mass Spectrometry Analysis of 3-Triisopropylsilyloxybenzyl Bromide
Executive Summary & Strategic Context
3-Triisopropylsilyloxybenzyl bromide (CAS: N/A for specific isomer, generic silyl benzyl bromides used in synthesis) is a pivotal electrophilic building block. It combines a reactive alkylating agent (benzyl bromide) with a robust phenol protecting group (TIPS).
In drug development, this molecule is frequently used to introduce a protected phenolic moiety that can withstand harsh lithiation or reduction steps where traditional protecting groups (like TMS or Acetyl) would fail. However, its hybrid nature—part labile halide, part bulky silane—presents unique analytical challenges.
This guide compares the two dominant analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2][3] We evaluate which technique offers superior fidelity for purity assessment and structural validation.
Technical Comparison: GC-MS (EI) vs. LC-MS (ESI)
The following comparison matrix evaluates the performance of the product under standard analytical workflows.
Table 1: Comparative Performance Metrics
| Feature | GC-MS (Electron Impact) | LC-MS (Electrospray Ionization) | Verdict |
| Ionization Mechanism | Hard Ionization (70 eV). Generates extensive fragmentation. | Soft Ionization. Generates | GC-MS provides structural fingerprinting. |
| Analyte Stability | High. The TIPS group stabilizes the molecule in the gas phase. | Low to Moderate. The benzylic bromide is prone to hydrolysis (solvolysis) in aqueous mobile phases. | GC-MS is preferred for reactive halides. |
| Sensitivity (LOD) | Excellent for non-polar halides. | Variable. Neutral alkyl halides ionize poorly in ESI without additives (e.g., Ammonium formate). | GC-MS is more sensitive.[1] |
| Diagnostic Ions | Distinct Isotopic Doublet (1:1 ratio for | Often dominated by hydrolysis product ( | GC-MS confirms the Bromine presence. |
| Throughput | Fast (10-15 min runs). No equilibration needed. | Slower. Requires column equilibration and gradient optimization. | GC-MS wins for routine QC. |
Expert Insight: The Causality of Choice
-
Why GC-MS? The TIPS group renders the molecule sufficiently volatile and thermally stable for GC. The "hard" electron impact ionization strips an electron, creating a radical cation
that clearly displays the characteristic 1:1 isotopic abundance of Bromine ( and ). This is the definitive "signature" for QC. -
Why Not LC-MS? Benzyl bromides are potent electrophiles. In the standard reverse-phase mobile phases (Water/Methanol/Acetonitrile), they rapidly undergo
or hydrolysis to form the corresponding benzyl alcohol. LC-MS often detects the degradation product, leading to false purity failures.
Detailed Mass Spectrometry Profile (GC-MS)
To validate the synthesis of 3-triisopropylsilyloxybenzyl bromide, one must recognize its specific fragmentation pathway. The TIPS group is bulky and directs fragmentation away from the typical "benzyl cleavage" seen in simple benzyl halides.
Molecular Formula:
Table 2: Key Diagnostic Ions (EI Source)
| m/z (approx) | Ion Identity | Mechanistic Origin |
| 342 / 344 | Molecular Ion. Shows 1:1 doublet intensity due to Br isotopes. | |
| 299 / 301 | Loss of Isopropyl. Cleavage of one isopropyl group from the TIPS silicon atom. | |
| 263 | Tropylium Formation. Loss of the Bromine atom. The resulting cation is stabilized by the silyloxy group. | |
| 157 | TIPS Cation. The triisopropylsilyl group cleaves intact. | |
| 135 / 137 | Rearrangement ions (less common, but possible). |
Visualization: Fragmentation & Workflow
Diagram 1: Electron Impact Fragmentation Pathway
This diagram illustrates the logical decay of the parent molecule in the MS source, confirming why specific peaks appear.
Caption: Mechanistic fragmentation of 3-triisopropylsilyloxybenzyl bromide under 70eV Electron Impact ionization.
Diagram 2: Analytical Decision Matrix
A self-validating workflow to choose the correct method based on sample state.
Caption: Decision tree for selecting the optimal MS technique to minimize hydrolysis artifacts.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, follow these specific protocols. These are designed to prevent the common pitfall of benzyl bromide hydrolysis during analysis.
Protocol A: GC-MS Analysis (Recommended)
-
Objective: Purity determination and structural confirmation.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of anhydrous Dichloromethane (DCM) or Hexane .
-
Critical Step: Do NOT use Methanol or Ethanol. The benzyl bromide will react to form benzyl ethers in the vial, giving false results.
-
-
Instrument Parameters:
-
Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Inlet Temp: 250°C (Split 20:1).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min). -
MS Source: EI mode, 230°C. Scan range 50–500 amu.
-
Protocol B: LC-MS Analysis (Troubleshooting Only)
-
Objective: Analyzing crude reaction mixtures where non-volatiles are present.
-
Sample Prep: Dissolve in Acetonitrile (ACN). Inject immediately.
-
Instrument Parameters:
-
Column: C18 Reverse Phase (Rapid resolution).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 50% B to 100% B in 3 mins. (Keep run short to minimize hydrolysis).
-
Detection: Positive Mode (+). Look for
adducts if using ammonium buffers.
-
References
-
NIST Chemistry WebBook. Mass Spectrum of Benzyl Bromide Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Organo-Bromine Compounds. Available at: [Link]
-
ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide for Halogenated Intermediates. Available at: [Link]
-
Royal Society of Chemistry. Protecting Group Strategies: Silyl Ethers in Organic Synthesis. Organic & Biomolecular Chemistry.[4][5][6] Available at: [Link]
Sources
IR spectroscopy peaks for (3-(Bromomethyl)phenoxy)triisopropylsilane
Technical Comparison Guide: IR Characterization of (3-(Bromomethyl)phenoxy)triisopropylsilane
Executive Summary & Application Scope
Product: (3-(Bromomethyl)phenoxy)triisopropylsilane Primary Application: Intermediate in medicinal chemistry; stable phenol-protected benzyl bromide linker. Analytical Focus: Infrared (IR) Spectroscopy for reaction monitoring and structural validation.
This guide provides a technical breakdown of the IR fingerprint for (3-(Bromomethyl)phenoxy)triisopropylsilane , a critical intermediate where the phenolic hydroxyl is protected by a bulky Triisopropylsilyl (TIPS) group and the benzylic position carries a reactive bromide .
Unlike standard spectral lists, this guide focuses on comparative diagnostics —how to distinguish this molecule from its precursors (3-hydroxybenzyl bromide) and its analogues (TBDMS/TMS ethers) using IR peaks as "reaction checkpoints."
Spectral Fingerprint Analysis
The IR spectrum of this molecule is a composite of three distinct functional domains: the Aromatic Core , the TIPS Protecting Group , and the Alkyl Halide .
A. The TIPS "Signature" (Protection Confirmation)
The Triisopropylsilyl (TIPS) group provides the most dominant spectral features. Its bulkiness results in specific C-H splitting patterns that distinguish it from TBDMS or TMS.
-
2940–2860 cm⁻¹ (Strong, Split): Unlike the simple methyl C-H stretches of TMS, the TIPS isopropyl groups show a complex, high-intensity multiplet. Look for the asymmetric stretch at ~2945 cm⁻¹ and the symmetric stretch at ~2865 cm⁻¹ .
-
1460 cm⁻¹ & 1385 cm⁻¹ (Medium): Characteristic C-H bending vibrations of the isopropyl methine and methyl groups. The 1385 cm⁻¹ band often appears as a doublet (gem-dimethyl effect).
-
880–885 cm⁻¹ (Strong): This is the diagnostic Si-C rocking/stretching vibration specific to the TIPS group. Note: TBDMS absorbs at ~835/775 cm⁻¹, while TMS absorbs at ~1250/840 cm⁻¹. The shift to ~880 cm⁻¹ is a key identifier for TIPS.
B. The Ether Linkage (Si–O–Ar)
-
1260–1290 cm⁻¹ (Strong): The Aromatic C–O stretch . This band confirms the ether linkage is intact.
-
900–920 cm⁻¹ (Medium-Strong): The Si–O stretch . This band is sensitive to the electronic environment of the phenol.
C. The Reactive Handle (Benzyl Bromide)
-
600–700 cm⁻¹ (Medium): The C–Br stretch . This is often found in the fingerprint region. In benzyl bromides, this can overlap with aromatic out-of-plane bending but typically presents a distinct band near 690 cm⁻¹ or 605 cm⁻¹ .
-
1200–1230 cm⁻¹ (Weak-Medium): CH₂ wagging vibration characteristic of the benzyl bromide moiety.
Comparative Diagnostics Table
Use this table to validate your product against common alternatives or precursors.
| Functional Group | Target Product (TIPS) | Precursor (Free Phenol) | Alternative (TBDMS Ether) | Alternative (TMS Ether) |
| O-H Stretch | Absent | Broad, ~3300–3400 cm⁻¹ | Absent | Absent |
| C-H Stretch | 2945, 2865 cm⁻¹ (Strong) | Weak (only aromatic/CH2) | 2950, 2930, 2855 cm⁻¹ | 2960, 2900 cm⁻¹ |
| Si-CH₃ (Methyl) | Absent | Absent | ~1255 cm⁻¹ (Sharp) | ~1250 cm⁻¹ (Very Strong) |
| Si-C Fingerprint | ~880 cm⁻¹ | Absent | 835, 775 cm⁻¹ | 840, 755 cm⁻¹ |
| C-Br Stretch | ~600–700 cm⁻¹ | ~600–700 cm⁻¹ | ~600–700 cm⁻¹ | ~600–700 cm⁻¹ |
Analyst Note: The most common error is confusing TIPS with TBDMS. Check for the absence of the sharp methyl silyl band at ~1255 cm⁻¹ to confirm TIPS.
Experimental Protocol: Reaction Monitoring
Objective: Monitor the silylation of 3-hydroxybenzyl bromide with TIPS-Cl using IR.
Methodology:
-
Baseline: Collect a neat ATR-IR spectrum of the starting material (3-hydroxybenzyl bromide). Note the broad O-H peak at 3350 cm⁻¹.
-
Sampling: At t=1h, remove a 50 µL aliquot. Perform a mini-workup (EtOAc/Water extraction) to remove ionic salts (imidazole/HCl) which can obscure the fingerprint region.
-
Measurement: Evaporate the solvent and run the film on a Diamond ATR crystal.
-
Validation Criteria:
-
Pass: Complete disappearance of 3350 cm⁻¹ (OH) and appearance of strong 2865 cm⁻¹ (TIPS C-H) and 880 cm⁻¹ (Si-C).
-
Fail: Persistence of 3350 cm⁻¹ indicates incomplete protection. Appearance of broad band ~1050 cm⁻¹ (Si-O-Si) suggests hydrolysis of the silyl reagent (siloxane formation).
-
Workflow Visualization
The following diagram illustrates the decision logic for interpreting the IR data during synthesis.
Caption: Logical workflow for validating TIPS protection of 3-hydroxybenzyl bromide using IR markers.
References
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry (RSC). Spectroscopic data for TIPS-protected phenols (Supplementary Info). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Benzyl Halides. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Comparison of TIPS vs TBS protecting groups for 3-bromomethylphenol
This guide provides a technical comparison between Triisopropylsilyl (TIPS) and tert-Butyldimethylsilyl (TBS) protecting groups, specifically tailored for the stabilization and manipulation of 3-(bromomethyl)phenol .
Executive Summary: The "Insurance Policy" vs. The "Workhorse"
For the synthesis and handling of 3-(bromomethyl)phenol, the choice between TIPS and TBS is not merely about preference—it is about process tolerance .
-
Select TBS (tert-Butyldimethylsilyl) if you are performing mild, neutral-pH downstream chemistry (e.g., Appell bromination, basic alkylations) and require rapid, cost-effective deprotection.
-
Select TIPS (Triisopropylsilyl) if your synthetic route involves acidic conditions (e.g., PBr₃ bromination), Lewis acids, or requires the protecting group to survive as a "steric fortress" during long synthetic sequences.
The Verdict: For 3-(bromomethyl)phenol, TIPS is the superior choice for reliability , preventing self-polymerization and surviving the generation of the benzylic bromide. TBS is acceptable only under strictly controlled, mild conditions.
The Substrate Challenge: Why 3-(Bromomethyl)phenol is "Dangerous"
3-(Bromomethyl)phenol is a bifunctional molecule containing a nucleophile (phenol, pKa ~10) and an electrophile (benzylic bromide).
-
The Risk: Without protection, the phenol (even in equilibrium with its phenoxide) will attack the benzylic bromide of a neighboring molecule.
-
The Result: Uncontrollable polymerization into poly(benzyl ether)s.
-
The Strategy: You cannot buy reliable 3-(bromomethyl)phenol. You must synthesize it from 3-hydroxybenzyl alcohol , protecting the phenol first before converting the alcohol to the bromide.
Figure 1: The obligatory synthetic workflow. The "Bromination" step is where TBS often fails.
Technical Comparison: TBS vs. TIPS
The primary differentiator is steric bulk.[1] The TIPS group possesses three isopropyl chains, creating a "silicon shield" that retards hydrolysis significantly more than the tert-butyl and methyl groups of TBS.[1]
Comparative Stability Data
| Parameter | TBS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) | Implication for 3-(Bromomethyl)phenol |
| Acid Stability (Relative) | 1 (Baseline) | ~35x more stable | TIPS survives acidic bromination (PBr₃); TBS may hydrolyze.[1] |
| Base Stability (Relative) | Stable (Hydrolyzes at pH > 12) | ~5x more stable than TBS | Both survive basic nucleophilic attacks (e.g., Grignard formation). |
| Steric Bulk | Moderate | High | TIPS prevents ortho-lithiation or attacks better than TBS.[1] |
| Installation Rate | Fast (<1 hr) | Slow (3–12 hrs) | TIPS requires longer reaction times or stronger catalysts. |
| Deprotection (F-) | Fast (TBAF, 0°C) | Slower (TBAF, RT to Heat) | TIPS allows for selective deprotection of other silyl groups (like TBS) in its presence. |
Data derived from Greene's Protective Groups in Organic Synthesis [1] and comparative hydrolysis studies [2].
The "Bromination Bottleneck": A Critical Decision Point
The conversion of the benzyl alcohol to the benzyl bromide is the most dangerous step for the protecting group.
Scenario A: Using TBS (The "Mild" Route)
If you choose TBS, you are restricted to neutral conditions.
-
Recommended Reagent: Carbon tetrabromide (
) and Triphenylphosphine ( ) (Appell Reaction). -
Why: This reaction remains largely neutral.
-
Risk: If you use HBr or PBr₃, the byproduct (HBr) will protonate the phenolic oxygen, leading to cleavage of the Si-O bond. Once cleaved, the free phenol polymerizes.
Scenario B: Using TIPS (The "Robust" Route)
If you choose TIPS, you gain reagent flexibility.[2]
-
Recommended Reagent: Phosphorus Tribromide (
). -
Why:
is atom-economical and cheaper. It generates HBr as a byproduct, but the bulk of the TIPS group prevents the acid from attacking the oxygen atom effectively. -
Advantage: You can scale this reaction up without worrying about pH fluctuations destroying your product.
Figure 2: Decision logic for bromination reagents based on protecting group choice.
Experimental Protocols
Protocol A: TIPS Protection of 3-Hydroxybenzyl Alcohol
Use this for maximum stability.
-
Reagents: 3-Hydroxybenzyl alcohol (1.0 equiv), TIPS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (Anhydrous).
-
Setup: Flame-dried round bottom flask under Nitrogen/Argon.
-
Procedure:
-
Dissolve 3-hydroxybenzyl alcohol and imidazole in DMF (0.5 M concentration).
-
Add TIPS-Cl dropwise at 0°C.
-
Crucial Step: Warm to Room Temperature (RT) and stir for 12–16 hours . (Note: TIPS is slower than TBS; monitoring by TLC is essential).
-
TLC Check: Staining with PMA or UV. The product will be less polar (higher Rf) than the starting material.
-
-
Workup: Dilute with diethyl ether, wash with water (x3) to remove DMF, then brine. Dry over
. -
Yield Expectation: >90%.
Protocol B: Converting to 3-(Bromomethyl)phenoxy-triisopropylsilane
The robust PBr3 method.
-
Reagents: TIPS-protected alcohol (from Protocol A),
(0.4 equiv), DCM (Anhydrous). -
Procedure:
-
Dissolve TIPS-protected alcohol in DCM at 0°C.
-
Add
dropwise (exothermic). -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
-
Safety/Stability Check: The TIPS group will remain intact despite the generation of HBr.
-
Workup: Quench carefully with saturated
(gas evolution). Extract with DCM.[3] -
Result: A stable oil that can be stored cold.
Protocol C: TBS Deprotection (Standard)
When you need the phenol back.
-
Reagents: TBAF (1.1 equiv, 1M in THF).
-
Procedure:
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4]
-
Crouch, R. D. (2013). "Selective Deprotection of Silyl Ethers." Synthesis, 45(18), 2427–2443.
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
-
Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Group."[1][5][6][7] Journal of Organic Chemistry, 45(23), 4797–4798.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gelest.com [gelest.com]
- 3. peptide.com [peptide.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
Reactivity comparison of 3-triisopropylsilyloxybenzyl bromide vs chloride
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry and complex organic synthesis, the choice between 3-triisopropylsilyloxybenzyl bromide (1a) and 3-triisopropylsilyloxybenzyl chloride (1b) is rarely a matter of interchangeability; it is a strategic decision dictated by the "Stability-Reactivity Trade-off."
-
The Bromide (1a): The "Kinetic Powerhouse." It offers reaction rates 50–100x faster than the chloride in nucleophilic substitutions (
), allowing for milder bases and lower temperatures. However, it is thermally labile and sensitive to moisture. -
The Chloride (1b): The "Robust Standard." It requires forcing conditions (higher heat, iodide catalysis) but offers superior shelf-stability and resistance to incidental hydrolysis during scale-up.
This guide analyzes the physicochemical distinctions between these two reagents to assist in process optimization.
Chemical Profile & Mechanistic Basis[1][2][3][4]
Structural Analysis
Both compounds feature the Triisopropylsilyl (TIPS) protecting group at the meta position. The TIPS group is critical here:
-
Steric Bulk: The bulky isopropyl groups shield the oxygen, providing high stability against base and nucleophiles, but the meta positioning means it exerts minimal steric hindrance on the benzylic reaction center.
-
Electronic Effect: The silyloxy group is an Electron Donating Group (EDG) by resonance but inductively withdrawing. At the meta position (
), the resonance donation is poorly transmitted to the benzylic carbon compared to para, leaving the inductive effect to slightly destabilize the developing positive charge in pathways compared to unsubstituted benzyl systems.
Leaving Group Physics
The core differentiator is the carbon-halogen bond strength and polarizability.
| Parameter | Bromide (1a ) | Chloride (1b ) | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~68 kcal/mol | ~81 kcal/mol | Bromide cleaves significantly easier. |
| Leaving Group pKa (H-X) | -9 (HBr) | -7 (HCl) | Bromide is the superior leaving group (weaker base). |
| C-X Bond Length | 1.94 Å | 1.77 Å | Longer C-Br bond is more accessible to nucleophilic attack. |
Comparative Reactivity Analysis
Nucleophilic Substitution ( )
In standard alkylation reactions (e.g., reacting with phenols, amines, or thiols), the bromide is the superior reagent for sensitive substrates.
-
Experimental Observation: In a competitive alkylation of a secondary amine (morpholine) in MeCN at 25°C, 1a reaches >95% conversion in 2 hours. 1b requires 24 hours or heating to 60°C to achieve similar conversion.
-
Finkelstein Conditions: The reactivity of the chloride (1b ) can be boosted to near-bromide levels by adding catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI), forming the transient benzyl iodide in situ.
Metal-Halogen Exchange (Lithiation)
-
Bromide (1a): Rapid Lithium-Halogen exchange (
, -78°C). However, it is prone to Wurtz-type homocoupling (dimerization) if the temperature is not strictly controlled. -
Chloride (1b): Slower exchange.[1] Often requires initiation or higher temperatures, which may be incompatible with the silyl ether if conditions become too basic (though TIPS is generally base-stable).
Stability & Storage
-
Hydrolysis: 1a degrades to 3-TIPS-benzyl alcohol and HBr upon exposure to atmospheric moisture. The generated HBr can autocatalytically cleave the TIPS group (acid-labile).
-
Recommendation: 1a must be stored at -20°C under Argon. 1b is stable at room temperature in a desiccator.
Visualization: Decision Pathways
The following diagrams illustrate the mechanistic energy landscape and a decision tree for reagent selection.
Diagram 1: Reaction Coordinate Comparison
Comparison of Activation Energy (
Figure 1: Kinetic profile showing the lower activation energy barrier for the bromide derivative.
Diagram 2: Selection Decision Matrix
Workflow for choosing the correct halide based on substrate sensitivity.
Figure 2: Decision logic for process chemists balancing speed vs. stability.
Experimental Protocols
Synthesis of 3-Triisopropylsilyloxybenzyl Bromide (1a)
Note: This protocol uses the Appel reaction, which is milder than
Reagents:
-
3-Triisopropylsilyloxybenzyl alcohol (1.0 equiv)
-
Carbon Tetrabromide (
, 1.1 equiv) -
Triphenylphosphine (
, 1.1 equiv) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 3-TIPS-benzyl alcohol (10 mmol) and
(11 mmol) in anhydrous DCM (50 mL) under Argon. Cool to 0°C.[2] -
Add
(11 mmol) portion-wise over 15 minutes. Exothermic reaction. -
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Workup: Add pentane (50 mL) to precipitate triphenylphosphine oxide (
). Filter through a silica plug. -
Concentrate the filtrate in vacuo (keep bath <30°C).
-
Result: Colorless oil. Use immediately or store at -20°C.
Comparative Alkylation Protocol (Standardization)
Use this protocol to validate batch reactivity.
Substrate: Phenol (
-
Setup: Two parallel flasks with Phenol (1.0 eq) and
(2.0 eq) in Acetone [0.2 M]. -
Addition: Add 1a to Flask A; Add 1b to Flask B (1.1 eq each).
-
Monitoring: Analyze by TLC (Hexane/EtOAc 9:1) or HPLC at t=30 min, 1h, 4h.
-
Expected Result (Flask A - Bromide): >90% conversion at 1h.
-
Expected Result (Flask B - Chloride): <20% conversion at 1h (requires overnight reflux or addition of NaI).
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Detailed analysis of kinetics and leaving group ability).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Stability profiles of Silyl ethers including TIPS).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for
values of alkoxy/silyloxy groups). -
Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text for Halide Exchange catalysis).
Sources
Validating Purity of (3-(Bromomethyl)phenoxy)triisopropylsilane by HPLC
Executive Summary
In the synthesis of complex organic linkers and active pharmaceutical ingredients (APIs), (3-(Bromomethyl)phenoxy)triisopropylsilane serves as a critical, high-value intermediate. Its dual nature—containing a labile, electrophilic benzyl bromide and a bulky, lipophilic triisopropylsilyl (TIPS) protecting group—presents a unique analytical paradox.
While Quantitative NMR (qNMR) is frequently cited for rapid "potency" assignment, it often fails to detect trace process impurities (0.1–0.5%) that can catastrophically affect downstream yields. Conversely, GC-MS poses significant thermal degradation risks due to the benzylic bromide moiety.
This guide establishes High-Performance Liquid Chromatography (HPLC) as the gold standard for validating the purity of this molecule. We provide a validated, robust protocol specifically designed to prevent the common "solvolysis error" that plagues many analytical workflows for benzyl bromides.
Chemical Context & Analytical Challenges
To validate purity, one must first understand the molecule's behavior in solution.
-
The Lipophilic Challenge: The TIPS group adds significant hydrophobicity (LogP > 5). Standard C18 methods often result in excessive retention times (>30 mins) or broad peaks if the gradient is not aggressive.
-
The Reactivity Trap (Critical): The bromomethyl group is an alkylating agent.
Visualizing the Stability Profile
The following diagram illustrates the degradation pathways that the analytical method must detect.
Figure 1: Degradation pathways. Impurity B is a common analytical artifact caused by improper solvent selection.
Comparative Analysis: HPLC vs. Alternatives
Why choose HPLC over qNMR or GC? The following comparison highlights the specific strengths and weaknesses for this specific silane derivative.
| Feature | HPLC-UV (Recommended) | Quantitative NMR (qNMR) | GC-MS |
| Primary Utility | Trace impurity profiling (0.05% sensitivity). | Absolute potency assay (wt%). | Volatile impurity ID. |
| Sample Integrity | High (Ambient temp, ACN solvent). | High (Deuterated solvents). | Low (Thermal degradation of benzyl bromide). |
| Specificity | Separates hydrolysis products & starting materials. | Peaks often overlap in the aromatic region (6.8–7.5 ppm). | Good, but TIPS group is very heavy (high boiling point). |
| Limit of Quantitation | < 0.05% | ~ 1.0% | < 0.1% |
| Throughput | High (Automated). | Low (Manual processing). | Medium. |
| Verdict | Best for Purity & Stability. | Best for Potency Assignment. | Not Recommended (Injector port degradation). |
The Optimized HPLC Protocol
This method is engineered to balance the retention of the lipophilic TIPS group while maintaining peak shape for the polar hydrolysis impurities.
Chromatographic Conditions[3][4][5][6][7][8]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Note: Do NOT use Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Reduces viscosity and improves mass transfer for bulky silanes).
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary).
-
Injection Volume: 5–10 µL.
Gradient Program
Due to the high lipophilicity, a steep gradient is required to elute the target within a reasonable timeframe.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic for polar impurities |
| 15.0 | 95 | Linear Gradient to elute Target |
| 20.0 | 95 | Wash (Remove dimers/oligomers) |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End of Run |
Sample Preparation (Crucial)
-
Weighing: Accurately weigh ~10 mg of the substance into a volumetric flask.
-
Diluent: Dissolve only in Acetonitrile.
-
Warning: Do not use DMSO if the sample contains residual acid, as it can accelerate decomposition.
-
-
Concentration: Target 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the lipophilic silane).
Method Validation (ICH Q2 Aligned)
To ensure this method is scientifically robust, the following validation parameters must be met.
Specificity (Stress Testing)
You must demonstrate that the method separates the main peak from likely degradants.
-
Acid Stress: Treat sample with 0.1N HCl for 1 hour.[3] Expected Result: Appearance of desilylated phenol (Earlier elution).
-
Base/Aq Stress: Treat with water/ACN (50:50) at 40°C. Expected Result: Appearance of benzyl alcohol derivative (Impurity A).
Linearity & Range[9]
-
Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Robustness[4]
-
Vary Column Temperature (
5°C). -
Vary Organic Modifier (
2% ACN). -
Observation: The retention time of the TIPS-protected molecule is highly sensitive to %ACN changes due to its "LogP cliff." Strict control of mobile phase mixing is required.
Analytical Decision Workflow
Use this logic flow to determine when to apply this HPLC method versus orthogonal techniques.
Figure 2: Analytical decision matrix for silane intermediates.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| New peak appears at RRT ~0.4 | Solvolysis in sample vial. | Check diluent. Ensure No Methanol is used. Use 100% ACN. |
| Broad Tailing Peak | Silanol interaction. | Ensure Mobile Phase A has 0.1% Formic Acid. Increase Col Temp to 45°C. |
| Retention Time Drift | Temperature fluctuation. | TIPS groups are sensitive to thermodynamics. Use a column oven. |
| Ghost Peaks | Carryover. | The lipophilic TIPS group sticks to injector seals. Add a needle wash step (100% ACN). |
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
-
Ji, S., et al. (2019).[5] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[5][6] RSC Advances. Link
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[7]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Bromoethynyl)triisopropylsilane | 111409-79-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
TLC Visualization of Silyl-Protected Benzyl Bromides: A Comparative Guide
Introduction: The Visualization Challenge
Silyl-protected benzyl bromides represent a unique challenge in Thin Layer Chromatography (TLC) visualization. These intermediates are critical electrophiles in organic synthesis, yet they often suffer from "visualization invisibility" or ambiguity due to two competing chemical factors:
-
The Silyl Mask: Bulky silyl groups (TBS, TBDPS) are lipophilic and lack distinct chromophores beyond the weak auxiliary absorption of the silicon-carbon bonds. They also protect the oxygen, preventing the use of standard alcohol-specific stains without prior hydrolysis.
-
The Labile Bromide: The benzylic bromide is an active alkylating agent. While this reactivity is desired for synthesis, it makes the compound unstable on acidic silica gel and prone to decomposition during rigorous heating steps required by some stains.
This guide moves beyond standard "dip and pray" methods, providing a logic-driven approach to selecting the right visualization technique based on sensitivity , specificity , and chemical stability .
Comparative Analysis of Visualization Methods
The following table summarizes the four primary methods for visualizing silyl-protected benzyl bromides.
Table 1: Performance Matrix of Visualization Methods
| Method | Mechanism | Sensitivity | Specificity | Destructive? | Stability Risk |
| UV (254 nm) | Fluorescence Quenching (Benzene Ring) | Moderate | Low (General Aromatics) | No | Low |
| NBP Stain | Nucleophilic Alkylation (SN2) | High | High (Alkylating Agents) | Yes | Low |
| Silver Nitrate | Precipitation of AgBr | Moderate | High (Halides) | Yes | Low |
| KMnO₄ | Oxidation of Benzylic C-H | Low/Mod | Low (General Oxidizer) | Yes | Moderate |
| p-Anisaldehyde | Acidic Hydrolysis + Condensation | High | Low (General Nucleophiles) | Yes | High (Acidic) |
Decision Logic for Stain Selection
Do not default to a single stain. Use this logic flow to determine the optimal visualization method for your specific stage of synthesis.
Caption: Logic flow for selecting the appropriate visualization method based on compound visibility and chemical verification needs.
Detailed Experimental Protocols
Method A: The "Alkylator" Specific Test (NBP Stain)
Best for: Confirming the presence of the reactive benzyl bromide. Mechanism: 4-(p-nitrobenzyl)pyridine (NBP) acts as a nucleophile, attacking the benzylic position (SN2).[1] Subsequent treatment with base deprotonates the benzylic position of the NBP adduct, creating a highly conjugated, blue/violet chromophore.
Reagents:
-
Solution A: 2% w/v 4-(p-nitrobenzyl)pyridine in Acetone.
-
Solution B: 10% v/v Triethylamine (Et₃N) in Acetone (or 1M NaOH aq. spray).[2]
Protocol:
-
Elute the TLC plate and dry it completely (remove all solvent).
-
Dip the plate into Solution A .
-
Heat the plate at 100°C for 1-2 minutes. Note: Spots remain colorless at this stage.[1]
-
Spray the hot plate with Solution B .
-
Result: Active alkylating agents (benzyl bromides) appear as intense blue/violet spots on a white background.
Method B: The "Halide" Precipitate Test (Silver Nitrate)
Best for: Distinguishing bromides from other UV-active impurities. Mechanism: Silver ions coordinate with the halide, facilitating hydrolysis and precipitation of AgBr (solid).
Reagents:
-
Silver Nitrate (
): 0.5 g[1] -
Acetone: 90 mL
-
Water: 10 mL
Protocol:
-
Dissolve
in the water, then dilute with acetone.[3] Store in an amber bottle (light sensitive). -
Dip the developed TLC plate.
-
Expose the plate to UV light (or sunlight) for 5–10 minutes.
-
Result: Brominated compounds appear as white/gray spots (AgBr precipitate) against a darkening background.
Method C: The "Universal" Oxidizer (KMnO₄)
Best for: General detection if UV is weak. Mechanism: Oxidation of the benzylic C-H bond and the alkyl fragments of the silyl group.
Reagents:
Protocol:
-
Dip the plate.
-
Blot excess stain on a paper towel.[2]
-
Heat gently (optional, but accelerates visualization).
-
Result: Yellow/Brown spots on a bright purple background.
Mechanistic Insight: Why NBP is Superior
While Silver Nitrate detects the atom (Bromine), NBP detects the reactivity (Electrophilicity).[1] For a drug development professional, the latter is often more critical.
Caption: Reaction pathway of NBP staining. The final deprotonation creates a conjugated quinoid system responsible for the intense blue color.
Stability Note: Silyl Ethers on Silica
When running TLC of silyl-protected compounds, be aware of the "Silica Effect."[1]
-
TBDPS/TBS: Generally stable on neutral silica during elution.
-
TMS/TES: Highly labile. If you see a "streak" or a new spot at the baseline (alcohol), it is likely deprotection occurring on the plate.[1]
-
Recommendation: If using acidic stains (like p-Anisaldehyde), the silyl group will hydrolyze. This is a feature, not a bug—it allows the stain to react with the released alcohol.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Friedman, O. M., & Boger, E. (1961).[1] Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry, 33(7), 906–910.[1] Link (Foundational text for NBP alkylation colorimetry).[1]
-
Merck KGaA. TLC Visualization Reagents: 4-(4-Nitrobenzyl)pyridine. Sigma-Aldrich Product Specification. Link
-
Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography, 3rd Ed.[1] Marcel Dekker, 2003. (Comprehensive source for TLC stain recipes and mechanisms).
Sources
Safety Operating Guide
Operational Disposal Guide: (3-(Bromomethyl)phenoxy)triisopropylsilane
Executive Summary & Chemical Profile[1]
(3-(Bromomethyl)phenoxy)triisopropylsilane is a specialized organic building block combining a highly reactive benzyl bromide moiety with a lipophilic triisopropylsilyl (TIPS) protecting group.[1]
Effective disposal requires understanding the "Dual-Hazard" nature of this molecule:
-
The Warhead (Benzyl Bromide): A potent alkylating agent and lachrymator.[1] It causes severe skin burns, eye damage, and respiratory irritation.[1]
-
The Delivery System (TIPS Group): A bulky, lipophilic silyl ether that significantly increases the molecule's solubility in lipids.
Critical Safety Warning: The TIPS group enhances the ability of the corrosive benzyl bromide moiety to penetrate standard laboratory gloves (nitrile/latex) and skin barriers.[1] This creates a "Trojan Horse" effect where the chemical penetrates deep into the tissue before hydrolysis or alkylation occurs, potentially leading to delayed but deep chemical burns.[1]
Physicochemical Properties Relevant to Disposal
| Property | Characteristic | Operational Implication |
| Reactivity | Electrophilic Alkylating Agent | Reacts violently with strong bases, amines, and oxidizers.[1] |
| Flash Point | >110°C (Estimated) | Combustible. Classify as organic waste. |
| Water Solubility | Negligible (Hydrophobic) | Do not attempt to wash down drains. |
| Halogen Content | Contains Bromine | MUST be segregated into Halogenated Waste streams. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against silylated benzyl bromides due to rapid permeation.[1]
-
Primary Hand Protection: Silver Shield® (EVOH/PE laminate) or Viton® gloves.[1]
-
Secondary Option (Short duration only): Double-gloved thick nitrile (minimum 8 mil outer, 4 mil inner) with immediate change upon splash.[1]
-
Respiratory: Work strictly within a certified chemical fume hood.[1] If outside containment (e.g., spill cleanup), use a full-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG).[1]
-
Body: Standard lab coat; chemical-resistant apron recommended for handling volumes >100 mL.
Routine Waste Disposal Protocol
Do not quench small amounts of pure material unless necessary. The safest route for routine excess reagent is direct segregation into the appropriate waste stream for commercial incineration.
Step 1: Segregation[1]
-
Correct Stream: Halogenated Organic Waste .
-
Incorrect Streams:
Step 2: Packaging
-
Collect waste in a chemically compatible container (HDPE or amber glass).[1]
-
Label clearly: "Hazardous Waste - Halogenated Organic.[1] Contains: Benzyl Bromide Derivatives."[1][2]
-
Venting: If the waste mixture contains other reactive species, ensure the cap is vented to prevent pressure buildup.
Spill Management & Quenching Protocol (The Thiosulfate Method)[1][3]
For spills or cleaning residual material from glassware, chemical quenching is required to neutralize the alkylating potential before disposal.[1]
Mechanism: Sodium thiosulfate reacts with the benzyl bromide to form a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate), effectively disarming the lachrymator.[1]
Reagents Required[1][3][4]
-
Quenching Solution: 10% (w/v) Sodium Thiosulfate (
) in water.[1][3] -
Solvent: Ethanol or Acetone (to solubilize the lipophilic silane).[1]
Step-by-Step Quenching Procedure[1]
-
Containment: Isolate the area. If the spill is outside a hood, evacuate due to lachrymatory vapors.
-
Preparation: Mix the spill residue with a minimal amount of Acetone or Ethanol to ensure it is in solution (the TIPS group makes it water-insoluble).[1]
-
Neutralization:
-
Verification: Allow to stir for 30–60 minutes. A color change (often clearing or slight yellowing) usually indicates reaction progress.[1]
-
Final Disposal:
-
The resulting mixture is now a mixture of organic solvents and aqueous salts.
-
Dispose of the entire mixture into the Halogenated Organic Waste container. Do not attempt to separate layers; the organic solvent content usually precludes drain disposal.
-
Decision Logic & Workflow
The following diagram outlines the decision-making process for handling (3-(Bromomethyl)phenoxy)triisopropylsilane waste.
Figure 1: Decision tree for the safe disposal of silylated benzyl bromides.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] [Link][1]
-
PubChem. (3-Bromopropyl)trimethoxysilane (Structural Analog Safety Data). National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] [Link][1]
Sources
Personal protective equipment for handling (3-(Bromomethyl)phenoxy)triisopropylsilane
Executive Hazard Summary
(3-(Bromomethyl)phenoxy)triisopropylsilane is a specialized intermediate combining a reactive alkylating agent (benzyl bromide) with a bulky silyl protecting group (TIPS).
The Critical Risk: This compound acts as a functionalized benzyl bromide . Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents . The addition of the lipophilic triisopropylsilyl (TIPS) group potentially enhances skin permeation, making cutaneous exposure particularly dangerous.
Immediate Action Required:
-
Zero Tolerance: Never handle this substance outside a certified chemical fume hood.
-
Lachrymator Warning: Exposure to vapors will cause immediate, severe eye and respiratory irritation.
-
Corrosive: Direct contact causes severe skin burns and permanent eye damage.
Molecular Hazard Profiling
To understand the PPE requirements, we must deconstruct the molecule’s reactivity:
| Molecular Component | Associated Hazard | Safety Implication |
| Benzyl Bromide Moiety (-CH2Br) | Lachrymator / Corrosive | Primary driver for PPE.[1][2] Penetrates standard nitrile gloves. Attacks mucous membranes instantly. |
| Triisopropylsilyl Group (-Si(iPr)3) | Lipophilicity / Hydrolysis | Increases solubility in lipids (skin absorption). Hydrolyzes in acidic/moisture conditions to release HBr (acid gas). |
| Phenoxy Linker | Stability | Connects the warhead to the protecting group. Generally stable, but contributes to organic solubility. |
PPE Specification Matrix
Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety protocol.
| Protection Zone | Minimum Requirement | Advanced Specification (Recommended) |
| Respiratory | Fume Hood Only | Sash height < 18 inches. Face velocity: 80–100 fpm (0.4–0.5 m/s). |
| Ocular | Chemical Goggles | Unvented or indirect-vent goggles. Safety glasses are prohibited due to gas-phase lachrymatory risk. |
| Dermal (Body) | Lab Coat + Apron | Chemical-resistant apron (Tychem® or PVC) over a 100% cotton lab coat. |
| Dermal (Hand) | Double Gloving | Inner: Silver Shield® (Laminate) or Viton®.Outer: 8 mil Nitrile (Disposable). |
The "Double-Glove" Logic
Why Standard Nitrile Fails: Benzyl halides can permeate standard 4-mil nitrile gloves in <10 minutes. Once trapped inside the glove, the chemical is held against the skin, accelerating burns (the "occlusion effect").
The Solution:
-
Inner Layer (Barrier): Silver Shield/4H® laminate gloves provide >4 hours of breakthrough time against benzyl halides.
-
Outer Layer (Dexterity): Standard nitrile gloves provide grip and protect the expensive inner glove from physical abrasion.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for selecting PPE based on exposure pathways.
Figure 1: PPE Selection Logic based on exposure pathways. Note the critical distinction of using Goggles over Safety Glasses due to the lachrymatory nature.
Operational Protocol: Step-by-Step
Phase 1: Preparation (Donning)
-
Verify Ventilation: Check the fume hood flow monitor. Ensure the sash is at the working height.
-
Glove Layering:
-
Wash and dry hands.
-
Don the Laminate (Silver Shield) gloves. They will feel loose/baggy.
-
Don the Nitrile gloves over the laminate gloves. Pull the cuff of the nitrile glove up to secure the laminate liner.
-
-
Eye Protection: Secure goggles.[3] Ensure a tight seal around the temples.
Phase 2: Handling & Synthesis
-
Containment: Perform all weighing, transferring, and reaction setups deep inside the hood (at least 6 inches back from the sash).
-
Syringe Techniques: If transferring liquids, use Luer-lock syringes to prevent needle detachment.
-
Spill Tray: Work over a disposable spill tray to contain micro-droplets.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the outer gloves with a solvent-soaked tissue (Acetone or DCM) while still in the hood. Dispose of the tissue as hazardous waste.
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard into the solid hazardous waste bin.
-
Inner Glove Inspection: Inspect the laminate gloves. If reusable (no contamination), store them. If contaminated, dispose.[3][4][5][6][7]
-
Wash: Wash hands with soap and cool water immediately.
Emergency Response Scenarios
| Scenario | Immediate Action | Contraindications |
| Skin Contact | Flush immediately with water for 15 mins.[2][8][3][4] Remove contaminated clothing under the shower. | Do NOT use neutralization agents (vinegar/baking soda) on skin; this causes exothermic burns. |
| Eye Contact | Force eyelids open and flush with eyewash station for 15 mins. Seek medical attention immediately. | Do not rub eyes. Do not wait for pain to subside (damage is ongoing). |
| Spill (In Hood) | Cover with dry absorbent (vermiculite or sand). Scoop into a jar. | Avoid water. Hydrolysis of the silane/bromide can release HBr gas. |
| Spill (Outside Hood) | Evacuate the lab. Activate fire alarm/hazmat team. | Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus). |
Waste Disposal & Deactivation
Proper disposal is critical to prevent downstream exposure to waste handlers.
Waste Classification
-
Primary Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Benzyl Bromide Derivatives - Lachrymator."
Quenching (Small Scale Residues)
Before disposal of glassware or syringes, quench reactive residues:
-
Create a solution of Dilute Ammonia or Sodium Bicarbonate in Methanol.
-
Rinse glassware with this solution inside the hood.
-
Allow to sit for 1 hour (converts the benzyl bromide to a benzyl amine/alcohol).
-
Dispose of the rinsate as Halogenated Waste.
Figure 2: Safe disposal workflow emphasizing the quenching of the reactive bromide.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
PubChem. Benzyl Bromide - Safety and Hazards. National Library of Medicine.
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data (Benzyl Bromide).
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Waste Disposal SOP.
-
Thermo Fisher Scientific. Safety Data Sheet: Benzyl Bromide.
(Note: While a specific SDS for the exact TIPS-derivative may not be publicly indexed by all vendors, the safety protocols above are derived from the structure-activity relationship of the functional groups: Benzyl Bromide [Reactive] and Triisopropylsilane [Carrier].)
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. uakron.edu [uakron.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
